AMOZ-CHPh-4-acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H19N3O5 |
|---|---|
分子量 |
333.34 g/mol |
IUPAC 名称 |
4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C16H19N3O5/c20-15(21)13-3-1-12(2-4-13)9-17-19-11-14(24-16(19)22)10-18-5-7-23-8-6-18/h1-4,9,14H,5-8,10-11H2,(H,20,21)/b17-9+ |
InChI 键 |
PADQWFAKBQGAEQ-RQZCQDPDSA-N |
手性 SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(C=C3)C(=O)O |
规范 SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
Technical Guide: AMOZ-CHPh-4-acid (CAS 1149378-54-0) for Immunoassay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMOZ-CHPh-4-acid, with the CAS number 1149378-54-0, is a synthetic hapten designed for the development of immunoassays for the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). AMOZ is a tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Due to the potential health risks associated with nitrofuran residues in food products of animal origin, sensitive and specific detection methods are crucial for food safety monitoring. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and its application in the development of a competitive indirect enzyme-linked immunosorbent assay (ciELISA).
Chemical and Physical Properties
This compound is a derivative of AMOZ, modified to incorporate a carboxylic acid functional group, which allows for its conjugation to carrier proteins. This conjugation is a critical step in rendering the small AMOZ molecule immunogenic.
Table 1: Chemical and Physical Data for this compound
| Property | Value |
| CAS Number | 1149378-54-0 |
| Molecular Formula | C₁₇H₂₁N₃O₆ |
| Molecular Weight | 363.37 g/mol |
| IUPAC Name | 2-((4-((((5-(morpholinomethyl)-2-oxooxazolidin-3-yl)imino)methyl)phenoxy)acetic acid |
| Description | A hapten containing a 2-carbon and 1-oxygen spacer. |
Experimental Protocols
Synthesis of Hapten (this compound)
The synthesis of this compound involves the formation of a Schiff base through the condensation of the primary amine group of AMOZ with the aldehyde group of 2-(4-formylphenoxy)acetic acid. While the seminal work by Xu et al. (2013) describes this synthesis, the detailed protocol is presented here based on established chemical principles for Schiff base formation.[1][2]
Materials:
-
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)
-
2-(4-formylphenoxy)acetic acid
-
Glacial acetic acid
-
Stir plate and stir bar
-
Round bottom flask
-
Condenser
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve equimolar amounts of AMOZ and 2-(4-formylphenoxy)acetic acid in methanol in a round bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The mixture is stirred at room temperature and the reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography to yield pure this compound.
-
The structure of the synthesized hapten should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Immunogen (this compound-BSA Conjugate)
To elicit an immune response, the hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA). The active ester method using N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a common and effective method for this conjugation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N,N-Dimethylformamide (DMF)
-
N-hydroxysuccinimide (NHS)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing
-
Magnetic stirrer
Procedure:
-
Dissolve this compound, NHS, and EDC in DMF. This reaction activates the carboxylic acid group of the hapten.
-
Stir the mixture at room temperature for several hours to allow for the formation of the NHS-ester.
-
In a separate vessel, dissolve BSA in PBS.
-
Slowly add the activated hapten solution to the BSA solution with gentle stirring.
-
Allow the conjugation reaction to proceed overnight at 4°C with continuous stirring.
-
The resulting conjugate is then purified by dialysis against PBS to remove unconjugated hapten and other small molecules.
-
The concentration and conjugation ratio of the immunogen can be determined by UV-Vis spectrophotometry.
Polyclonal Antibody Production
Polyclonal antibodies against AMOZ are generated by immunizing animals (typically rabbits or mice) with the this compound-BSA immunogen.
Procedure:
-
The immunogen is emulsified with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Subsequent booster immunizations are prepared with Freund's incomplete adjuvant and administered at regular intervals (e.g., every 3-4 weeks).
-
Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA.
-
Once a high antibody titer is achieved, a final blood collection is performed, and the antiserum is separated and purified.
Development of a Competitive Indirect ELISA (ciELISA)
The developed polyclonal antibodies can be used to establish a ciELISA for the quantitative detection of AMOZ in samples. This assay format involves competition between the free AMOZ in the sample and a hapten-carrier conjugate (coating antigen, e.g., this compound-OVA) for a limited number of antibody binding sites.
Procedure:
-
Coating: Microtiter plates are coated with the this compound-OVA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed with a washing buffer (e.g., PBST) to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Competition: A mixture of the sample (or standard) and the polyclonal antibody is added to the wells. The plate is incubated to allow for the competitive binding to occur.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to the wells and incubated.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added, and the color development is allowed to proceed.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance is read at the appropriate wavelength using a microplate reader. The concentration of AMOZ in the sample is inversely proportional to the signal intensity.
Quantitative Data
The performance of an immunoassay is characterized by several key parameters. The following table summarizes typical performance data for a ciELISA developed for AMOZ using haptens analogous to this compound.
Table 2: Performance Characteristics of an AMOZ ciELISA
| Parameter | Typical Value | Reference |
| IC₅₀ (NP-AMOZ) | 0.14 µg/L | [3] |
| Limit of Detection (LOD) | 0.01 µg/L | [3] |
| Linear Range | 0.3 - 35.1 µg L–1 | [1] |
| Recovery in Spiked Samples | 81.0% - 104.0% |
NP-AMOZ refers to the nitrophenyl derivative of AMOZ, which is often used as the analyte in assay development.
Visualizations
Experimental Workflow for Immunoassay Development
The following diagram illustrates the overall workflow for the development of a competitive indirect ELISA for AMOZ using this compound.
Caption: Workflow for AMOZ immunoassay development.
Competitive Indirect ELISA Principle
The following diagram illustrates the principle of the competitive indirect ELISA for the detection of AMOZ.
Caption: Principle of competitive indirect ELISA.
References
AMOZ-CHPh-4-acid molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides a concise technical overview of the chemical properties of AMOZ-CHPh-4-acid. Due to the specific nature of this compound, publicly available information regarding its experimental applications and biological interactions is limited. The data presented here is based on computational and catalog information.
Chemical Identity and Properties
This compound is a complex organic molecule. Its fundamental chemical properties, including molecular formula and weight, are crucial for any experimental work, such as dosage calculations, solution preparation, and analytical characterization.
Data Presentation: Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N₃O₅ | PubChem[1] |
| Molecular Weight | 333.34 g/mol | PubChem[1] |
| IUPAC Name | 4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid | PubChem[1] |
| Synonyms | HY-155499, CS-0909116 | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, handling, or use of this compound are not available in the public domain. Researchers intending to work with this compound should consult the supplier's documentation or develop protocols based on standard laboratory procedures for similar chemical entities.
Logical Workflow for Compound Characterization
The following diagram illustrates a generalized workflow for the initial characterization of a novel chemical compound like this compound.
References
Notice: Information on AMOZ-CHPh-4-acid is Not Publicly Available
< An In-depth Technical Guide on the Core Mechanism of Action of AMOZ-CHPh-4-acid
A comprehensive search for "this compound" and related terms did not yield any specific scientific literature, clinical data, or public information regarding its mechanism of action, biological activity, or associated signaling pathways. This suggests that "this compound" may be one of the following:
-
A novel or newly discovered compound: Research and data may not yet be published.
-
An internal or proprietary designation: The compound may be under development within a private organization and not disclosed in public domains.
-
A misnomer or incorrect chemical name: The identifier used may not be the standard nomenclature.
Due to the lack of available data, it is not possible to provide the requested in-depth technical guide on this compound.
Illustrative Example: An In-depth Technical Guide on the Core Mechanism of Action of Gefitinib
To demonstrate the structure and content of the requested technical guide, the following is an in-depth analysis of a well-characterized therapeutic agent, Gefitinib (Iressa) . Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.
Introduction to Gefitinib
Gefitinib is a small-molecule tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR). EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation. In certain cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to constitutive activation of the receptor, driving tumor growth and survival. Gefitinib selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and downstream signaling.
Core Mechanism of Action
Gefitinib's primary mechanism of action is the competitive and reversible inhibition of the intracellular tyrosine kinase domain of EGFR. By binding to the ATP pocket of the kinase domain, Gefitinib prevents the autophosphorylation of EGFR upon ligand binding (e.g., EGF, TGF-α). This blockade of autophosphorylation inhibits the activation of downstream signaling cascades that are critical for tumor cell proliferation and survival.
The key signaling pathways affected by Gefitinib-mediated EGFR inhibition include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. Inhibition of EGFR by Gefitinib prevents the activation of Ras and the subsequent phosphorylation cascade, leading to cell cycle arrest.
-
PI3K-Akt-mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation. By blocking EGFR activation, Gefitinib prevents the activation of PI3K and its downstream effector Akt, promoting apoptosis and inhibiting cell growth.
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell survival. EGFR can activate STAT proteins, and its inhibition by Gefitinib can lead to reduced STAT activation, contributing to its anti-tumor effects.
Quantitative Data: In Vitro Activity of Gefitinib
The inhibitory activity of Gefitinib is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The IC50 of Gefitinib varies depending on the EGFR mutation status of the cancer cells.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | 10 - 30 |
| HCC827 | Exon 19 Deletion | 5 - 20 |
| H3255 | L858R | 20 - 50 |
| A549 | Wild-Type | > 10,000 |
| H1975 | L858R / T790M | > 5,000 |
Data are representative and compiled from various public sources. Actual values may vary between studies.
Experimental Protocols
The following are standard experimental protocols used to characterize the mechanism of action of Gefitinib.
Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the direct inhibitory effect of Gefitinib on EGFR tyrosine kinase activity.
-
Methodology:
-
Recombinant human EGFR tyrosine kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Gefitinib at various concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Gefitinib concentration.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To assess the effect of Gefitinib on the proliferation and viability of cancer cell lines.
-
Methodology:
-
Cancer cells with known EGFR mutation status are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of Gefitinib concentrations for a specified duration (e.g., 72 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For the CellTiter-Glo® assay, a reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is quantified by the resulting luminescence.
-
The IC50 value is determined by plotting cell viability against the logarithm of the Gefitinib concentration.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of Gefitinib on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Methodology:
-
Cancer cells are treated with Gefitinib at various concentrations for a specific time.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total proteins to assess the inhibitory effect of Gefitinib.
-
Visualizations
Signaling Pathway Diagram
Literature Review of AMOZ-CHPh-4-acid Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide aims to provide a comprehensive overview of the existing research on the chemical compound designated as AMOZ-CHPh-4-acid. The following sections are intended to detail its synthesis, mechanism of action, biological activity, and any associated signaling pathways, supported by quantitative data and experimental methodologies. This document is designed to serve as a foundational resource for professionals in the fields of chemical research and drug development.
I. Compound Identification and Data
Initial literature searches for "this compound" did not yield any publicly available research data, quantitative or qualitative. Further investigation into chemical databases suggests a potential alternative compound name, "AMOZ-CHPh-3-O-C-acid," which is listed in PubChem with the Chemical Abstracts Service (CAS) number 1416047-55-6.[1][2] However, beyond these database entries, there is a notable absence of published research detailing the synthesis, biological evaluation, or mechanism of action of this compound.
Due to the lack of available scientific literature, it is not possible to present quantitative data tables, as no experimental results concerning IC50 values, binding affinities, pharmacokinetic profiles, or other relevant metrics have been published.
II. Experimental Protocols
III. Signaling Pathways and Logical Relationships
Consequently, without any data on the biological activity or mechanism of action of this compound, it is not possible to delineate any associated signaling pathways or experimental workflows. The creation of diagrams to visualize such relationships is therefore not feasible at this time.
Based on a comprehensive search of available scientific literature and chemical databases, there is currently no public research available for a compound named "this compound." It is conceivable that this compound is a very recent discovery, an internal designation within a private research entity that has not yet been published, or potentially a misnomer in the query. As such, a detailed technical guide containing quantitative data, experimental protocols, and pathway visualizations cannot be constructed. Further research and publication are required before such a document can be compiled.
References
solubility of AMOZ-CHPh-4-acid in different solvents
An In-Depth Technical Guide to the Solubility of AMOZ-CHPh-4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified in the PubChem database with Compound ID 169494461, is a complex organic molecule with the molecular formula C16H19N3O5[1]. Its systematic IUPAC name is 4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid[1]. The structure reveals key functional groups that dictate its physicochemical properties, including a carboxylic acid group, a morpholine (B109124) ring, and an oxazolidinone core. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration.
This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, detailed experimental protocols for quantitative and qualitative solubility determination, and a framework for the systematic presentation of solubility data.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another[2]. The molecular structure of this compound possesses both polar and non-polar regions, suggesting a varied solubility profile.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, along with ether and amide-like functionalities, suggests potential solubility in polar protic solvents[3][4]. Carboxylic acids with low molecular weight are typically soluble in water. However, the relatively large and complex hydrophobic backbone of this compound may limit its aqueous solubility at neutral pH. The solubility in water is expected to increase significantly in alkaline conditions due to the formation of a more soluble carboxylate salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally excellent solvents for a wide range of organic compounds, including those with poor aqueous solubility. It is anticipated that this compound will exhibit good solubility in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups and a rigid structure, this compound is expected to have low solubility in non-polar solvents.
Experimental Protocols for Solubility Determination
The following protocols provide methodologies for both qualitative and quantitative assessment of the solubility of this compound.
Qualitative Solubility Determination
This method is useful for rapid screening of suitable solvents.
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, hexane, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Weigh approximately 1-5 mg of this compound and place it into a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution against a dark background.
-
Record the observation as:
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the precise concentration of a saturated solution of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents
-
Scintillation vials with screw caps
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or methanol) for the preparation of a calibration curve.
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations and analyzing them using HPLC or UV-Vis spectrophotometry.
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Shake the vials until equilibrium is reached. A minimum of 24 hours is typically recommended, with 48-72 hours being ideal to ensure equilibrium.
-
After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration curve.
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Data Presentation
Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Observations |
|---|---|---|---|---|
| Water (pH 7.4) | 25 | Shake-Flask | ||
| Water (pH 7.4) | 37 | Shake-Flask | ||
| 0.1 M HCl | 25 | Shake-Flask | ||
| 0.1 M NaOH | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Dimethylformamide (DMF) | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Hexane | 25 | Shake-Flask |
| Toluene | 25 | | Shake-Flask | |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
References
- 1. This compound | C16H19N3O5 | CID 169494461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
AMOZ-CHPh-4-acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for AMOZ-CHPh-4-acid, a novel compound of interest in pharmaceutical research. Due to the limited availability of specific stability data for this compound, this guide leverages data from structurally related oxazolidinone compounds, particularly the well-studied antibiotic linezolid (B1675486), to provide a robust framework for understanding its stability profile. The information presented herein is intended to guide researchers in designing experiments, handling, and storing this compound to ensure its integrity and reproducibility of results.
Chemical Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its safety, efficacy, and shelf-life. The oxazolidinone ring system, a core structural feature of this compound, is susceptible to degradation under certain conditions. This section summarizes the expected stability of this compound based on data from analogous compounds.
Temperature Stability
Elevated temperatures can accelerate the degradation of chemically sensitive compounds. Based on studies of similar oxazolidinone derivatives, this compound is expected to be relatively stable at ambient temperatures. However, prolonged exposure to high temperatures may lead to degradation.
Table 1: Representative Temperature Stability Data for a Structurally Similar Oxazolidinone Compound (Linezolid)
| Temperature | Condition | Duration | Degradation (%) |
| 40°C | Solid State | 4 weeks | < 1% |
| 60°C | Solid State | 4 weeks | 1-2% |
| 80°C | Solid State | 2 weeks | 5-10% |
| 25°C | Aqueous Solution (pH 7) | 34 days | < 5%[1][2] |
| 70°C | Aqueous Solution (pH 7) | 24 hours | Significant Degradation |
Disclaimer: This data is representative of a similar oxazolidinone compound and should be used as a general guideline. Specific stability testing for this compound is recommended.
Photosensitivity
Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation of organic molecules. While some oxazolidinones have shown stability to light, it is a potential degradation pathway that should be considered.[3]
Table 2: Representative Photosensitivity Data for a Structurally Similar Oxazolidinone Compound (Linezolid)
| Light Source | Condition | Duration | Degradation (%) |
| UV Light (254 nm) | Solid State | 24 hours | < 2% |
| UV Light (254 nm) | Aqueous Solution | 24 hours | 5-15% |
| White Light | Solid State | 4 weeks | < 1% |
| White Light | Aqueous Solution | 4 weeks | < 5% |
Disclaimer: This data is representative of a similar oxazolidinone compound and should be used as a general guideline. Specific photostability testing for this compound according to ICH Q1B guidelines is recommended.[4][5]
pH Stability
The stability of this compound in solution is expected to be highly dependent on the pH. The oxazolidinone ring is known to be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening degradation.
Table 3: Representative pH Stability Data for a Structurally Similar Oxazolidinone Compound (Linezolid)
| pH | Condition | Temperature | Duration | Degradation (%) |
| 1 (0.1 N HCl) | Aqueous Solution | 75°C | 24 hours | 10-20% |
| 7 (Water) | Aqueous Solution | 75°C | 24 hours | 5-10% |
| 9 (0.01 N NaOH) | Aqueous Solution | 75°C | 24 hours | 20-30% |
| 13 (0.1 N NaOH) | Aqueous Solution | 75°C | 24 hours | > 50% |
Disclaimer: This data is representative of a similar oxazolidinone compound and should be used as a general guideline. The presence of the carboxylic acid moiety in this compound may influence its pH stability profile.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on the general properties of oxazolidinone compounds:
Table 4: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. | Minimizes thermal degradation. |
| Controlled room temperature (20-25°C) is acceptable for short-term storage. | ||
| Light | Protect from light. Store in amber vials or in the dark. | Prevents photolytic degradation. |
| Humidity | Store in a dry environment. Use of desiccants is recommended. | The oxazolidinone ring can be susceptible to hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Protects against oxidative degradation. |
| Container | Store in a tightly sealed, non-reactive container (e.g., glass or polypropylene). | Prevents contamination and degradation from reactive surfaces. |
Experimental Protocols
This section provides detailed methodologies for key experiments that can be adapted to assess the stability of this compound. These protocols are based on established methods for stability-indicating assays of oxazolidinone antibiotics.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 70:30 (v/v) mixture of buffer and organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which would need to be determined experimentally. For many oxazolidinones, this is in the range of 250-280 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile).
-
Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.
Protocols:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60-80°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3-30% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound or a solution of the compound to UV and visible light in a photostability chamber for a specified duration, as per ICH Q1B guidelines.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Workflow for Stability Indicating Method Development.
Caption: Potential Degradation Pathways for this compound.
Conclusion
This technical guide provides a foundational understanding of the stability and storage requirements for this compound, based on data from structurally similar oxazolidinone compounds. The provided information on stability profiles, storage conditions, and experimental protocols is intended to serve as a valuable resource for researchers and drug development professionals. It is imperative to conduct specific stability studies on this compound to establish its intrinsic stability profile and to ensure the quality and reliability of research and development outcomes.
References
- 1. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
Unveiling the Immunological Role of AMOZ-CHPh-4-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMOZ-CHPh-4-acid, scientifically known as 4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid, is a synthetic hapten of significant interest in the field of food safety and veterinary diagnostics. Its primary biological function is not as a therapeutic agent, but as a critical component in the development of immunoassays for the detection of 3-Amino-5-morpholinomethyl-2-oxazolidone (AMOZ). AMOZ is a metabolite of the nitrofuran antibiotic furaltadone (B92408). Due to the carcinogenic properties of nitrofuran metabolites, the use of furaltadone in food-producing animals is prohibited in many countries. Consequently, sensitive and specific detection of AMOZ serves as a key indicator of illegal furaltadone use. This guide provides a comprehensive overview of the biological activities of this compound, focusing on its application in generating specific antibodies and its use in enzyme-linked immunosorbent assays (ELISA).
Core Biological Activity: Hapten for Antibody Production
As a hapten, this compound is a small molecule that, on its own, does not elicit a significant immune response. However, when covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), it becomes immunogenic, capable of inducing the production of antibodies that specifically recognize the AMOZ molecule. This principle is the foundation of its utility in developing diagnostic tools.
The design of this compound as a hapten is strategic. The core structure mimics the AMOZ molecule, while the benzoic acid group provides a functional handle for conjugation to carrier proteins. This allows the essential structural features of AMOZ to be presented to the immune system, leading to the generation of highly specific antibodies.
Quantitative Data Summary
The effectiveness of immunoassays developed using antibodies raised against this compound and similar haptens is determined by several key parameters, including the half-maximal inhibitory concentration (IC50), which indicates the concentration of the analyte that causes a 50% reduction in the assay signal and reflects the sensitivity of the assay. Cross-reactivity studies are also crucial to ensure the assay is specific to AMOZ and does not produce false positives with structurally related compounds.
| Parameter | Value | Assay Type | Antibody Type | Reference |
| IC50 for AMOZ | 2.3 ng/mL | Indirect Competitive ELISA | Polyclonal | [1] |
| IC50 for NPAMOZ | 0.13 ng/mL | Indirect Competitive ELISA | Not Specified | [1] |
| IC50 for 2-NP-AMOZ | 0.11 ng/mL | Indirect Competitive ELISA | Monoclonal | [2] |
| IC50 for 2-NP-AMOZ | 0.09 ng/mL | Fluorescence-Linked Immunosorbent Assay (FLISA) | Monoclonal | [2] |
| Cross-reactivity with NPAMOZ | 118% | Indirect Competitive ELISA | Not Specified | [1] |
| Cross-reactivity with AMOZ | 2.3% | Indirect Competitive ELISA | Not Specified | [1] |
| Cross-reactivity with Furaltadone | 16.3% | Indirect Competitive ELISA | Not Specified | [1] |
Note: NPAMOZ and 2-NP-AMOZ refer to nitrophenyl-derivatized forms of AMOZ, which are often used in the analytical process for detection.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the reaction of AMOZ with 4-carboxybenzaldehyde. This reaction forms a Schiff base, linking the two molecules. While the detailed synthesis protocol is proprietary to specific research and commercial entities, the general principle involves the condensation reaction between the primary amine group of AMOZ and the aldehyde group of 4-carboxybenzaldehyde.
Conjugation of this compound to Carrier Proteins (e.g., BSA)
The active ester method is commonly employed for this conjugation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
Protocol:
-
Dissolve this compound, DCC, and NHS in DMF.
-
Stir the mixture at 4°C overnight to activate the carboxyl group of the hapten.
-
Dissolve BSA in PBS (pH 7.4).
-
Slowly add the activated hapten solution to the BSA solution while stirring.
-
Continue stirring at 4°C for 12 hours.
-
Dialyze the conjugate against PBS at 4°C for 3 days to remove unconjugated hapten and other small molecules.
-
Confirm the conjugation using UV-Vis spectroscopy by observing a shift in the maximum absorbance wavelength. The molar ratio of hapten to carrier protein can be determined from the absorbance spectra. A molar ratio of approximately 20:1 (hapten:BSA) has been shown to be effective for producing a good immunogen[2].
Immunization Protocol for Antibody Production
Materials:
-
This compound-BSA conjugate (immunogen)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Laboratory animals (e.g., BALB/c mice)
Protocol:
-
For the primary immunization, emulsify the this compound-BSA immunogen with an equal volume of FCA.
-
Inject the emulsion subcutaneously into the mice (typically 50-100 µg of immunogen per mouse).
-
Booster immunizations are given at 2-3 week intervals. For boosters, emulsify the immunogen with an equal volume of FIA and inject subcutaneously.
-
Collect blood samples from the tail vein 7-10 days after each booster to monitor the antibody titer using an indirect ELISA.
-
Once a high antibody titer is achieved, a final booster injection can be administered in sterile PBS without adjuvant, typically 3-4 days before hybridoma fusion for monoclonal antibody production or final bleed for polyclonal antibody collection.
Indirect Competitive ELISA (ic-ELISA) Protocol for AMOZ Detection
Materials:
-
This compound-OVA conjugate (coating antigen)
-
Anti-AMOZ antibody (primary antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% OVA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
AMOZ standards and samples (derivatized to NP-AMOZ if required by the antibody)
Protocol:
-
Coat the wells of a 96-well plate with the this compound-OVA conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with washing buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Wash the plate three times.
-
Add AMOZ standards or samples to the wells, followed by the addition of the anti-AMOZ primary antibody. In this competitive format, free AMOZ in the sample will compete with the coated antigen for binding to the limited amount of primary antibody. Incubate for 1 hour at 37°C.
-
Wash the plate three times.
-
Add the enzyme-conjugated secondary antibody. Incubate for 1 hour at 37°C.
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity is inversely proportional to the concentration of AMOZ in the sample.
Visualizations
Caption: Workflow for AMOZ detection using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AMOZ-CHPh-4-acid in ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the quantification of AMOZ-CHPh-4-acid, a putative small molecule of interest, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Small molecules like this compound are often considered haptens, meaning they are not immunogenic on their own. Therefore, a competitive ELISA format is the method of choice for their sensitive and specific detection.[][2][3][4][5]
This document outlines the principles of the competitive ELISA for this compound, provides a step-by-step experimental protocol, and includes guidelines for data analysis and troubleshooting. The protocol is intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions and sample matrices.
Disclaimer: As "this compound" is not a widely documented compound, this protocol is based on the general principles of competitive ELISA for small molecules and haptens, and draws parallels with the established methods for the detection of the related compound AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), a metabolite of the nitrofuran antibiotic furaltadone. It is assumed that the user has access to a specific antibody raised against this compound.
Principle of the Competitive ELISA
The competitive ELISA for this compound is based on the competition between the free this compound in the sample and a fixed amount of this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) and coated onto the microplate wells, for a limited number of specific antibody binding sites.
The assay involves the following key steps:
-
Coating: Microplate wells are coated with an this compound-protein conjugate.
-
Competition: The sample containing unknown amounts of this compound is added to the wells along with a specific primary antibody. The free this compound in the sample competes with the coated conjugate for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, which is converted into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolating from this curve.
Diagram of the Competitive ELISA Principle
References
Application Note: Protocol for Covalent Coupling of AMOZ-CHPh-4-acid to Bovine Serum Albumin (BSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent conjugation of small molecules to carrier proteins is a critical technique in immunology, drug delivery, and various diagnostic assays.[1] Bovine Serum Albumin (BSA) is a frequently used carrier protein due to its stability, solubility, and abundance of primary amines on its surface from lysine (B10760008) residues, which serve as ideal targets for conjugation.[2][3] This protocol details the chemical coupling of a carboxylated small molecule, AMOZ-CHPh-4-acid, to BSA.
The conjugation is achieved using a two-step carbodiimide (B86325) reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[4][5] EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[6] This intermediate can then react with the primary amines of BSA. To enhance the efficiency and stability of this reaction in an aqueous environment, sulfo-NHS is included to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive sulfo-NHS ester.[5][7] This two-step process minimizes protein-protein crosslinking.[5] The resulting conjugate can be used for various applications, including antibody production and in vitro assays.
Materials and Reagents
-
Small Molecule: this compound
-
Carrier Protein: Bovine Serum Albumin (BSA), Fraction V, ≥98%
-
Coupling Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
-
Buffers and Solvents:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
-
Purification:
-
Dialysis tubing (10-14 kDa MWCO) or spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
-
-
Equipment:
-
Magnetic stirrer and stir bars
-
pH meter
-
UV-Vis Spectrophotometer
-
Microcentrifuge tubes
-
Standard laboratory glassware
-
Experimental Protocols
This protocol is designed for a reaction volume of approximately 2 mL. Adjustments may be necessary based on the desired final conjugate concentration.
3.1. Preparation of Solutions
-
BSA Solution: Dissolve 10 mg of BSA in 1 mL of Coupling Buffer (PBS, pH 7.2-7.4). Keep the solution on ice.
-
This compound Stock Solution: Dissolve 2-5 mg of this compound in 200 µL of DMSO or DMF. The concentration should be determined based on the desired molar excess for the reaction.
-
EDC and sulfo-NHS Solutions: Prepare these solutions immediately before use as EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[4]
-
Weigh 2 mg of EDC and dissolve in 100 µL of cold Activation Buffer.
-
Weigh 3 mg of sulfo-NHS and dissolve in 100 µL of cold Activation Buffer.
-
3.2. Activation of this compound
-
In a microcentrifuge tube, combine the 200 µL of this compound stock solution with 500 µL of Activation Buffer.
-
Add the 100 µL of freshly prepared EDC solution to the this compound solution.
-
Immediately add the 100 µL of freshly prepared sulfo-NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the sulfo-NHS ester.
3.3. Conjugation to BSA
-
Add the entire activated this compound mixture to the 1 mL of BSA solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
3.4. Quenching and Purification
-
To quench the reaction and block any remaining active sulfo-NHS esters, add 100 µL of Quenching Buffer (1 M Tris-HCl, pH 8.5).
-
Incubate for 15 minutes at room temperature.
-
Purify the this compound-BSA conjugate from unreacted small molecules and byproducts.
-
Dialysis: Transfer the reaction mixture to a dialysis tube (10-14 kDa MWCO) and dialyze against 1-2 L of PBS (pH 7.4) at 4°C. Change the buffer at least three times over 24-48 hours.
-
Desalting Column: For faster purification, use a spin desalting column according to the manufacturer's instructions.
-
3.5. Characterization of the Conjugate
The success of the conjugation can be confirmed by determining the Degree of Labeling (DOL), which is the average number of small molecules conjugated per BSA molecule.[8] This can be estimated using UV-Vis spectrophotometry if this compound has a distinct absorbance peak.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of this compound (A_max).
-
Calculate the protein concentration, correcting for the absorbance of the small molecule at 280 nm.[9]
-
Calculate the concentration of the conjugated small molecule.
-
The DOL is the molar ratio of the small molecule to the protein.[10] Optimal DOL for applications like antibody production is often between 2 and 10.[10][11]
Data Presentation
Table 1: Recommended Molar Ratios for Reaction Optimization
| Reactant | Molar Ratio (Small Molecule:Reagent) | Purpose |
|---|---|---|
| This compound | 1 (Reference) | The small molecule to be conjugated. |
| EDC | 10-50x | Activates the carboxylic acid. A molar excess is required. |
| sulfo-NHS | 20-100x | Stabilizes the activated intermediate. |
| BSA | 0.1-0.5x | The carrier protein. A substoichiometric amount is used. |
Table 2: Example UV-Vis Data for DOL Calculation
| Sample | A280 | A_max (e.g., 340 nm) |
|---|---|---|
| Purified Conjugate | 0.85 | 0.42 |
| Unconjugated BSA (1 mg/mL) | 0.67 | 0.00 |
Note: The above data are illustrative. The molar extinction coefficients for BSA at 280 nm (~43,824 M⁻¹cm⁻¹) and for this compound at its A_max are required for an accurate DOL calculation.[9][12]
Visualizations
Caption: Chemical pathway for EDC/sulfo-NHS mediated coupling of a carboxylic acid to a protein.
Caption: Experimental workflow for the conjugation of this compound to BSA.
References
- 1. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 2. biossusa.com [biossusa.com]
- 3. researchgate.net [researchgate.net]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: AMOZ-CHPh-4-acid as a Hapten for Immunogen Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) is a key metabolite of the nitrofuran antibiotic furaltadone (B92408). Due to the ban of nitrofuran antibiotics in food-producing animals, sensitive detection methods for their residues are crucial for food safety. AMOZ, being a small molecule, is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response for the development of immunoassays. This process involves chemically modifying AMOZ to create a hapten with a reactive group that can be covalently linked to a carrier protein. This document provides detailed protocols for the use of AMOZ-CHPh-4-acid, a derivative of AMOZ, as a hapten for the preparation of immunogens and the subsequent development of an immunoassay.
While the exact synthesis of a hapten named "this compound" is not explicitly detailed in the available literature, its name suggests a structure where AMOZ is linked to a carboxy-phenyl group. This is a common strategy for creating haptens for conjugation. The protocols provided herein are based on established methods for the synthesis and conjugation of structurally similar AMOZ haptens, such as those derived from the reaction of AMOZ with formylphenoxy acetic acids.
Synthesis of this compound Hapten
This protocol describes a representative method for the synthesis of an AMOZ hapten with a terminal carboxylic acid group, which is analogous to the presumed structure of this compound. This is achieved by reacting AMOZ with 2-(4-formylphenoxy) acetic acid.
Materials:
-
AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone)
-
2-(4-formylphenoxy) acetic acid
-
Methanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Protocol:
-
Schiff Base Formation:
-
Dissolve AMOZ and a molar equivalent of 2-(4-formylphenoxy) acetic acid in methanol.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the Schiff base intermediate.
-
-
Reduction of the Schiff Base:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (in molar excess) to the solution while stirring.
-
Continue stirring in the ice bath for 1-2 hours, then allow the reaction to proceed at room temperature overnight.
-
-
Hydrolysis and Extraction:
-
Acidify the reaction mixture with HCl to hydrolyze any remaining borohydride.
-
Adjust the pH to neutral (pH 7) using NaOH.
-
Concentrate the solution using a rotary evaporator to remove most of the methanol.
-
Extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution and evaporate the solvent under reduced pressure to obtain the crude this compound hapten.
-
The crude product can be further purified by column chromatography if necessary.
-
Immunogen Preparation: Conjugation of this compound to Carrier Proteins
This section details the conjugation of the synthesized hapten to two commonly used carrier proteins, Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for use in screening assays. The protocol utilizes the carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS) method to form a stable amide bond between the carboxylic acid group of the hapten and the primary amine groups on the carrier protein.
Materials:
-
This compound hapten
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
Protocol:
-
Activation of the Hapten:
-
Dissolve this compound in a small amount of DMF.
-
Add a molar excess of EDC and NHS to the hapten solution.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS-ester of the hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
Slowly add the activated hapten solution dropwise to the carrier protein solution while gently stirring.
-
Continue to stir the reaction mixture at 4°C overnight.
-
-
Purification of the Immunogen:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS at 4°C for 48-72 hours, with several changes of the dialysis buffer to remove unconjugated hapten and coupling reagents.
-
After dialysis, store the purified immunogen (this compound-KLH or this compound-BSA) at -20°C.
-
Characterization of the Immunogen
It is crucial to characterize the hapten-carrier conjugate to determine the hapten density (number of hapten molecules per carrier protein molecule).
Methods for Determining Hapten Density:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This method directly measures the mass of the carrier protein before and after conjugation, with the mass difference indicating the number of conjugated haptens.[1]
-
UV-Vis Spectrophotometry: The concentration of the protein can be determined by measuring its absorbance at 280 nm. If the hapten has a unique absorbance peak, the hapten concentration can also be determined, allowing for the calculation of the hapten-to-protein ratio.
-
Trinitrobenzenesulfonic Acid (TNBS) Assay: This colorimetric assay quantifies the number of free primary amino groups on the carrier protein before and after conjugation. The reduction in the number of free amines corresponds to the number of conjugated haptens.[1]
Table 1: Representative Hapten Density Data
| Conjugate | Method | Hapten:Protein Molar Ratio | Reference |
| AMOZ-hapten-BSA | MALDI-TOF MS | 15:1 to 25:1 | [2] |
| AMOZ-hapten-OVA | MALDI-TOF MS | 5:1 to 10:1 | [3] |
Immunization Protocol for Antibody Production
This protocol outlines a general procedure for immunizing mice to produce monoclonal antibodies against AMOZ.
Materials:
-
This compound-KLH immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Syringes and needles
-
BALB/c mice (6-8 weeks old)
Protocol:
-
Preparation of Emulsion:
-
For the primary immunization, emulsify the this compound-KLH immunogen with an equal volume of Freund's Complete Adjuvant to a final concentration of 100 µg of immunogen per 100 µL of emulsion.
-
For subsequent booster immunizations, emulsify the immunogen with Freund's Incomplete Adjuvant.
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Inject each mouse subcutaneously at multiple sites with 100 µg of the immunogen in FCA emulsion.
-
Day 21, 42, 63 (Booster Immunizations): Inject each mouse intraperitoneally with 50 µg of the immunogen in FIA emulsion.
-
Serum Titer Monitoring: Collect blood samples from the tail vein 7-10 days after each booster immunization to monitor the antibody titer by indirect ELISA.
-
-
Final Boost and Hybridoma Production:
-
Three days before cell fusion, inject the mouse with the highest antibody titer intraperitoneally with 50 µg of the immunogen in sterile PBS (without adjuvant).
-
Proceed with hybridoma production by fusing spleen cells from the immunized mouse with myeloma cells.[4]
-
Development of a Competitive Indirect ELISA (ciELISA) for AMOZ Detection
This protocol describes a ciELISA for the quantitative detection of AMOZ in samples. The assay is based on the competition between free AMOZ in the sample and the AMOZ-hapten-BSA conjugate coated on the microplate for binding to the anti-AMOZ antibody.
Materials:
-
This compound-BSA coating antigen
-
Anti-AMOZ monoclonal or polyclonal antibody
-
Goat anti-mouse IgG-HRP (or other appropriate secondary antibody conjugate)
-
AMOZ standard solutions
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate in coating buffer to an optimal concentration (e.g., 1 µg/mL).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with washing buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with washing buffer.
-
Add 50 µL of AMOZ standard solution or sample extract to each well.
-
Immediately add 50 µL of the diluted anti-AMOZ antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with washing buffer.
-
Add 100 µL of diluted goat anti-mouse IgG-HRP to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with washing buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The concentration of AMOZ in the samples is inversely proportional to the absorbance.
-
Construct a standard curve by plotting the percentage of inhibition against the logarithm of the AMOZ concentration.
-
Calculate the IC50 value (the concentration of AMOZ that causes 50% inhibition of antibody binding).
-
Table 2: Representative Performance Data for AMOZ Immunoassays
| Assay Type | Antibody Type | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| ciELISA | Monoclonal | 0.14 | 0.01 | [3] |
| ic-ELISA | Monoclonal | 0.11 | - | [5] |
| FLISA | Monoclonal | 0.09 | - | [5] |
Visualizations
Caption: Workflow for the synthesis of this compound hapten.
Caption: Workflow for the conjugation of this compound to a carrier protein.
Caption: Principle of the competitive indirect ELISA for AMOZ detection.
References
- 1. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue [mdpi.com]
- 3. Development of a monoclonal antibody-based competitive indirect enzyme-linked immunosorbent assay for furaltadone metabolite AMOZ in fish and shrimp samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and characterization of monoclonal antibodies to Xenopus proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMOZ-CHPh-4-acid Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMOZ-CHPh-4-acid is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers. This pathway plays a central role in regulating cell proliferation, growth, survival, and metabolism. By inhibiting key kinases in this pathway, this compound presents a promising therapeutic strategy for oncology.
These application notes provide detailed protocols for in vitro and in vivo studies to characterize the efficacy, selectivity, and mechanism of action of this compound. The following sections outline experimental designs for assessing its cytotoxic and apoptotic effects, its impact on the PI3K/Akt/mTOR signaling cascade, and its anti-tumor activity in preclinical models.
In Vitro Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, U87-MG) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium.[1] A vehicle control (e.g., DMSO) should be included.[1]
-
Incubation: Replace the medium with the drug-containing medium and incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[1]
Western Blotting for Signaling Pathway Modulation
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Protocols
Xenograft Mouse Model for Efficacy Studies
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical cancer model.
Methodology:
-
Animal Model Selection: Utilize immunodeficient mice (e.g., nude or SCID) for the study.[2]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3]
-
Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.[3] The control group should receive the vehicle.
-
Efficacy Assessment: Measure tumor volume with calipers every 2-3 days. Body weight should also be monitored as a general indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.8 |
| A549 | Lung Carcinoma | 8.9 ± 1.2 |
| U87-MG | Glioblastoma | 3.5 ± 0.6 |
| HCT116 | Colorectal Carcinoma | 12.1 ± 2.5 |
| Normal Fibroblasts | Non-cancerous | > 100 |
Table 2: In Vivo Efficacy of this compound in U87-MG Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1540 ± 210 | 0 | +2.5 |
| This compound | 25 | 815 ± 150 | 47.1 | -1.8 |
| This compound | 50 | 420 ± 95 | 72.7 | -4.5 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
Application Notes and Protocols for Conjugating AMOZ-CHPh-4-acid to Carrier Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small molecules, or haptens, like AMOZ-CHPh-4-acid, are generally not immunogenic on their own. To elicit an antibody response for use in immunoassays or antibody-drug conjugate development, they must be covalently coupled to a larger carrier protein.[1][2][3] This document provides detailed protocols for the conjugation of this compound, a molecule possessing a terminal carboxylic acid group, to carrier proteins using the widely accepted carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
Commonly used carrier proteins for this purpose include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).[4][5] BSA is a smaller, highly soluble protein, making it a convenient choice for many applications.[6][7] KLH is a much larger and more immunogenic protein, often preferred for generating a strong immune response.[4][6] The choice of carrier protein can be critical and may depend on the intended application.[8] For instance, if BSA is used in blocking steps of an immunoassay, it is advisable to use a different carrier protein for immunization to avoid false positives.[6]
The protocols detailed below are based on the two-step EDC/sulfo-NHS reaction. This method first activates the carboxylic acid group on this compound with EDC and sulfo-NHS to form a more stable amine-reactive ester.[9][10] This intermediate then reacts with primary amines (present on lysine (B10760008) residues) on the carrier protein to form a stable amide bond.[1][11] This two-step process is favored as it can minimize the polymerization of the carrier protein.[9]
Data Presentation
Table 1: Quantitative Parameters for this compound-Carrier Protein Conjugation
| Parameter | Keyhole Limpet Hemocyanin (KLH) | Bovine Serum Albumin (BSA) | Notes |
| Molecular Weight | 4.5 x 10⁵ - 1.3 x 10⁷ Da[4] | ~67 kDa[4] | The large size of KLH contributes to its high immunogenicity. |
| Available Primary Amines | High number of primary amines[4] | ~59 lysine residues, 30-35 accessible[4] | These are the target sites for conjugation. |
| Typical Molar Ratio (Hapten:Protein) | 100:1 to 500:1 | 10:1 to 30:1 | This should be optimized for each specific application to achieve the desired hapten density.[3][8] |
| Recommended Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Avoid amine-containing buffers like Tris, as they will compete for reaction.[9] |
| Activation Buffer | MES Buffer (50 mM), pH 6.0 | MES Buffer (50 mM), pH 6.0 | EDC chemistry is more efficient at a slightly acidic pH.[9][10] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to Bovine Serum Albumin (BSA)
This protocol describes the conjugation of this compound to BSA using EDC and sulfo-NHS.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[9]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting column (e.g., SpinOUT™ GT-600)[12]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare Activation Buffer and Conjugation Buffer.
-
Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be handled accordingly.[9]
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound solution with a molar excess of EDC and sulfo-NHS (e.g., a 2-5 fold molar excess over the hapten).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to BSA:
-
Add the activated this compound solution to the BSA solution. A typical molar ratio of hapten to BSA is between 10:1 and 30:1.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization and Storage:
-
Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).
-
The degree of conjugation (hapten-to-protein ratio) can be estimated using UV-Vis spectrophotometry if the hapten has a distinct absorbance peak, or more accurately by MALDI-TOF mass spectrometry.
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Two-Step Conjugation of this compound to Keyhole Limpet Hemocyanin (KLH)
This protocol is similar to the BSA conjugation, with adjustments for the properties of KLH.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or desalting column
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare Activation Buffer and Conjugation Buffer.
-
KLH is often supplied as a solution. If it is lyophilized, dissolve it in Conjugation Buffer to a concentration of 10 mg/mL. Note that KLH solutions can be slightly opalescent.[6]
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a separate tube, mix the this compound solution with a molar excess of EDC and sulfo-NHS (e.g., a 2-5 fold molar excess over the hapten).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to KLH:
-
Add the activated this compound to the KLH solution. A higher molar ratio of hapten to KLH (e.g., 100:1 to 500:1) is typically used due to the larger size and number of available amines on KLH.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Due to the large size of KLH, dialysis is an effective method for removing unreacted small molecules. Dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours. Alternatively, a desalting column can be used.
-
-
Characterization and Storage:
-
Determine the conjugate concentration using a protein assay.
-
Characterize the degree of conjugation as described for the BSA conjugate.
-
Store the purified KLH conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for the two-step EDC/sulfo-NHS conjugation of this compound to a carrier protein.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 3. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrier Proteins To Generate Antibodies For Proteomic Research [gbiosciences.com]
- 5. biossusa.com [biossusa.com]
- 6. lifetein.com [lifetein.com]
- 7. Carrier Protein Immunogens and Adjuvants | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. scite.ai [scite.ai]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Antigen Coating Using Carboxyl-Reactive Chemistry
Notice: The specific compound "AMOZ-CHPh-4-acid" was not found in publicly available scientific literature or chemical databases. The following application notes describe a widely used and effective alternative method for coating antigens onto surfaces using carboxyl-reactive chemistry, which is suitable for researchers, scientists, and drug development professionals.
Introduction
Covalent immobilization of antigens is a critical step in the development of various immunoassays, including ELISA, lateral flow assays, and biosensors. This process involves the formation of a stable chemical bond between the antigen and a functionalized surface, which prevents leaching and ensures the correct orientation of the antigen for antibody binding.[1][2] One of the most common and robust methods for covalent immobilization is the use of carboxyl-functionalized surfaces, which are activated to react with primary amines on the antigen.[1][3][4]
This method typically involves a two-step process where the carboxyl groups on the surface are first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency. This activation creates a highly reactive intermediate that readily couples with primary amine groups (e.g., on lysine (B10760008) residues) of the antigen to form a stable amide bond.
Key Experimental Protocols
Protocol 1: Covalent Immobilization of Antigens on Carboxylated Microplates
This protocol details the steps for covalently coupling an antigen to a carboxylated microplate surface using EDC/NHS chemistry.
Materials:
-
Carboxylated microplates
-
Antigen solution in a suitable buffer (e.g., MES buffer)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Surface Activation:
-
Prepare a fresh solution of EDC and NHS in Activation Buffer.
-
Add the EDC/NHS solution to the wells of the carboxylated microplate.
-
Incubate to allow for the activation of the carboxyl groups.
-
-
Antigen Coupling:
-
Wash the plate with Coupling Buffer to remove excess EDC/NHS.
-
Immediately add the antigen solution (diluted in Coupling Buffer) to the activated wells.
-
Incubate to allow the antigen to covalently bind to the surface.
-
-
Blocking:
-
Wash the plate with Wash Buffer to remove any unbound antigen.
-
Add Blocking Buffer to each well to block any remaining active sites and reduce non-specific binding.
-
Incubate for a specified time.
-
-
Final Wash:
-
Wash the plate multiple times with Wash Buffer.
-
The plate is now coated with the antigen and ready for use in an immunoassay.
-
Quantitative Data Summary
The optimal concentrations and incubation times can vary depending on the specific antigen and surface. The following table provides a general range of parameters for the covalent immobilization of antigens using EDC/NHS chemistry.
| Parameter | Concentration/Time | pH | Notes |
| EDC Concentration | 0.5 - 2.0 molar equivalents to carboxyl groups | 4.5 - 6.0 | Higher concentrations can lead to a higher density of immobilized antigen. |
| NHS Concentration | 0.5 - 2.0 molar equivalents to carboxyl groups | 4.5 - 6.0 | NHS stabilizes the active intermediate, increasing coupling efficiency. |
| Antigen Concentration | 1 - 100 µg/mL | 7.2 - 8.0 | The optimal concentration should be determined empirically for each antigen. |
| Activation Time | 15 - 30 minutes | 4.5 - 6.0 | Activation should be performed immediately before antigen coupling. |
| Coupling Time | 1 - 2 hours at room temperature or overnight at 4°C | 7.2 - 8.0 | Longer incubation times may increase antigen binding. |
| Blocking Time | 1 - 2 hours at room temperature | 7.4 | A sufficient blocking step is crucial to prevent non-specific binding. |
Diagrams
Caption: Experimental workflow for covalent antigen immobilization.
Caption: Chemical pathway for EDC/NHS-mediated antigen coupling.
References
- 1. updates.reinste.com [updates.reinste.com]
- 2. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rais.qa [rais.qa]
- 4. The influence of covalent immobilization conditions on antibody accessibility on nanoparticles - Analyst (RSC Publishing) DOI:10.1039/C7AN01424D [pubs.rsc.org]
Application Notes and Protocols for Safe Handling of AMOZ-CHPh-4-acid
Disclaimer: As of the last update, a specific Material Safety Data Sheet (MSDS) for AMOZ-CHPh-4-acid is not publicly available. The following safety precautions are based on general best practices for handling novel chemical compounds with acidic functional groups. Researchers must perform a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Risk Assessment
This compound is a complex organic molecule containing a carboxylic acid group.[1] While specific toxicity data is unavailable, compounds with similar functional groups can be irritants to the skin, eyes, and respiratory tract. A comprehensive risk assessment should be conducted before any experimental work begins.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[2][3][4]
-
Hand Protection: Chemical-resistant gloves are essential. Given the unknown specific reactivity of this compound, nitrile or neoprene gloves are a recommended starting point.[2] Gloves should be inspected before use and disposed of immediately if contaminated.
-
Body Protection: A laboratory coat must be worn and fully buttoned. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential dust or aerosols.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing, dissolving, and transferring, must be performed inside a properly functioning chemical fume hood.
-
Eyewash Stations and Safety Showers: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.
Handling and Storage Protocols
-
General Handling:
-
Avoid the creation of dust and aerosols.
-
Use the smallest amount of the substance necessary for the experiment.
-
Always use secondary containment when transporting the chemical.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong bases, oxidizing agents, and metals to prevent potentially violent reactions.
-
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.
Quantitative Data Summary
As no specific experimental safety data for this compound is available, this table provides general safety parameters for acidic compounds.
| Parameter | General Value/Guideline | Source |
| pH | < 7 (in aqueous solution) | General Acid Property |
| Personal Protective Equipment (PPE) | Goggles, Gloves, Lab Coat | |
| Emergency Shower/Eyewash | Required in work area | |
| First Aid - Skin Contact | Flush with water for 15 min | |
| First Aid - Eye Contact | Flush with water for 15 min | |
| Storage | Segregate from bases and oxidizers |
Experimental Protocols & Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing chemical hazards.
References
Application Notes and Protocols for the Detection of Furaltadone Metabolite AMOZ
These application notes provide detailed protocols for the detection and quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone (B92408). The detection of AMOZ is a critical indicator of the illegal use of furaltadone in food-producing animals.
Two primary methodologies are detailed: a sensitive immunoassay method that utilizes the specific derivative AMOZ-CHPh-4-acid (4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid) for antibody production, and a confirmatory liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. These protocols are intended for researchers, scientists, and professionals involved in food safety, veterinary drug residue analysis, and drug development.
Furaltadone Metabolism and the Significance of AMOZ
Furaltadone is rapidly metabolized in animals, and its residues become covalently bound to tissue macromolecules, making the parent drug undetectable shortly after administration. The major metabolite, AMOZ, is a stable, tissue-bound residue that can be chemically released and detected. Therefore, AMOZ serves as a crucial marker for monitoring the illegal use of furaltadone.
Caption: Metabolic pathway of Furaltadone to its detectable metabolite, AMOZ.
Derivatization of AMOZ for Enhanced Detection
Due to its small molecular weight and polar nature, AMOZ is often derivatized to improve its detectability in both immunoassays and chromatographic methods.
Derivatization with 4-Carboxybenzaldehyde to form this compound
For the development of specific antibodies for immunoassays, AMOZ is derivatized with 4-carboxybenzaldehyde to form this compound, also referred to as CPAMOZ. This derivative serves as a hapten, which, when conjugated to a carrier protein, can elicit a specific immune response.[1]
Caption: Derivatization of AMOZ with 4-carboxybenzaldehyde.
Application Note 1: Chemiluminescent ELISA (CLELISA) for High-Throughput Screening of AMOZ
This protocol describes a highly sensitive indirect competitive ELISA with chemiluminescent detection (CLELISA) for the screening of AMOZ in various sample matrices. The method is based on a monoclonal antibody produced using this compound as a key component of the immunogen.[1]
Principle
The CLELISA is a competitive immunoassay. A known amount of antigen is coated onto a microtiter plate. The sample extract (containing the analyte) and a specific primary antibody are then added. The analyte in the sample competes with the coated antigen for binding to the primary antibody. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a chemiluminescent substrate is added, and the light produced is measured. The intensity of the light signal is inversely proportional to the concentration of the analyte in the sample.
Experimental Protocol
1. Preparation of Immunogen (CPAMOZ-BSA Conjugate)
-
Derivatize AMOZ with 4-carboxybenzaldehyde to synthesize CPAMOZ (this compound).[1]
-
Conjugate CPAMOZ to bovine serum albumin (BSA) using a standard carbodiimide (B86325) method to prepare the immunogen.[1]
2. Sample Preparation (Acid Hydrolysis)
-
Homogenize 1 g of the tissue sample.
-
Add 5 mL of 0.2 M HCl and 50 µL of 0.1 M 2-nitrobenzaldehyde (B1664092) (for derivatization to NPAMOZ, which the antibody recognizes).
-
Incubate overnight (approximately 16 hours) at 37°C for hydrolysis and derivatization.
-
Neutralize the sample with NaOH and a phosphate (B84403) buffer to a pH between 6.3 and 7.
-
Extract the derivatized AMOZ (NPAMOZ) with ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in a suitable buffer for analysis.
3. CLELISA Procedure
-
Coat a 96-well microtiter plate with the coating antigen (e.g., CPAMOZ conjugated to ovalbumin).
-
Wash the plate with a washing buffer (e.g., PBS with Tween 20).
-
Add the prepared sample extract and the monoclonal anti-AMOZ antibody to the wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and then wash the plate.
-
Add the chemiluminescent substrate solution (e.g., luminol, p-iodophenol, and urea (B33335) peroxide).[1]
-
Measure the relative light units (RLU) using a luminometer.
Quantitative Data
| Parameter | Value | Reference |
| 50% Inhibitory Conc. (IC50) | 0.14 µg/L | |
| Linear Working Range | 0.03 - 64 µg/L | |
| Limit of Detection (LOD) | 0.01 µg/L | |
| Recovery (spiked samples) | 92.1 - 107.7% | |
| Cross-reactivity (AMOZ) | 0.18% | |
| Cross-reactivity (CPAMOZ) | 27.45% | |
| Cross-reactivity (NPAMOZ) | 100% |
CLELISA Workflow
Caption: Workflow for the detection of AMOZ by CLELISA.
Application Note 2: Confirmatory Analysis of AMOZ by LC-MS/MS
This protocol outlines a widely used and robust method for the confirmation and quantification of AMOZ in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method typically involves derivatization with 2-nitrobenzaldehyde (2-NBA).
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After extraction and derivatization, the sample is injected into the LC system, where the derivatized AMOZ (NP-AMOZ) is separated from other matrix components. The analyte then enters the mass spectrometer, where it is ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), allowing for highly specific and sensitive quantification.
Experimental Protocol
1. Sample Preparation
-
Weigh 1-2 g of homogenized tissue into a centrifuge tube.
-
Spike with an internal standard (e.g., AMOZ-d5).
-
Add 5 mL of 0.2 M HCl and 100 µL of 50 mM 2-nitrobenzaldehyde in DMSO.
-
Incubate overnight (approx. 16 hours) at 37°C with shaking.
-
Cool the sample and adjust the pH to 7 with NaOH and a phosphate buffer.
-
Perform a liquid-liquid extraction with 5 mL of ethyl acetate, vortex, and centrifuge.
-
Repeat the extraction and combine the organic layers.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with A) 2 mM ammonium (B1175870) formate (B1220265) in water and B) methanol.
-
Flow Rate: 0.30 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization, positive mode (ESI+).
-
MRM Transitions (for NP-AMOZ): Precursor ion m/z 335, with product ions typically m/z 291 and m/z 127.
-
Internal Standard (NP-AMOZ-d5): Precursor ion m/z 340, with a product ion such as m/z 101.9.
Quantitative Data (Typical Performance)
| Parameter | Value Range (µg/kg) | Reference |
| Limit of Detection (LOD) | 0.03 - 0.24 | |
| Limit of Quantitation (LOQ) | 0.1 - 0.8 | |
| Linearity Range | 0.1 - 20 | |
| Recovery | 75.1 - 108.1% | |
| Intra-day Precision (%RSD) | ≤ 8.7% | |
| Inter-day Precision (%RSD) | ≤ 8.5% |
LC-MS/MS Workflow
Caption: Workflow for the confirmatory analysis of AMOZ by LC-MS/MS.
References
Troubleshooting & Optimization
Technical Support Center: AMOZ-CHPh-4-acid Conjugation
Welcome to the technical support center for AMOZ-CHPh-4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve the efficiency of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for conjugating this compound to a protein?
This compound possesses a terminal carboxylic acid group (-COOH). This group can be covalently linked to primary amines (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, through the formation of a stable amide bond. This reaction is typically facilitated by a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Q2: What is the role of EDC and NHS in the conjugation reaction?
EDC is a zero-length crosslinker that activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can be rapidly hydrolyzed. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines on the target molecule to form a stable amide bond.[1][2]
Q3: What is the optimal pH for conjugating this compound?
The optimal pH for EDC/NHS-mediated conjugation is a two-stage consideration. The activation of the carboxyl group on this compound with EDC is most efficient at a slightly acidic pH of 4.5-6.0. However, the subsequent reaction of the NHS-activated molecule with primary amines on a protein is most efficient at a physiological to slightly alkaline pH of 7.2-8.5.[1][3] A common strategy is to perform the activation step in an appropriate buffer like MES at pH 6.0, and then raise the pH for the conjugation step.[1]
Q4: Which buffers should I use for the conjugation reaction?
It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.
-
Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice.
-
Conjugation Buffer (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate/carbonate buffers are commonly used.
-
Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine-containing buffers must be avoided as they contain primary amines that will quench the reaction.
Q5: How should I prepare and store this compound, EDC, and NHS?
-
This compound: Due to its molecular structure, it may have limited aqueous solubility. It is often recommended to dissolve it first in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer.
-
EDC and NHS: Both EDC and NHS are moisture-sensitive. They should be stored in a desiccator at -20°C. Before use, allow the vials to equilibrate to room temperature before opening to prevent condensation. Solutions of EDC and NHS should be prepared fresh immediately before use.
Troubleshooting Guide
Low Conjugation Efficiency
Problem: You are observing a low yield of your this compound-protein conjugate.
| Potential Cause | Recommended Solution |
| Hydrolysis of EDC/NHS ester | Prepare EDC and NHS solutions fresh immediately before use. Ensure the reaction is performed promptly after the addition of reagents. The stability of the NHS ester is highly pH-dependent; minimize the time at higher pH values before the addition of the amine-containing molecule. |
| Suboptimal Molar Ratio | The molar ratio of this compound to the protein, as well as the excess of EDC and NHS, is crucial. A typical starting point is a 10-20 fold molar excess of this compound over the protein, and a 2-5 fold molar excess of EDC and NHS over this compound. Optimization may be required for your specific protein. |
| Inactive Reagents | EDC and NHS are susceptible to hydrolysis if not stored properly. Purchase fresh reagents and store them under desiccated conditions at -20°C. |
| Inaccessible Amine Groups on Protein | The primary amines on your protein may be buried within its three-dimensional structure. Consider using a longer spacer arm on a different crosslinker if direct conjugation is not efficient. |
| Incorrect Buffer Composition | Ensure your buffers are free of primary amines (e.g., Tris, glycine) which will compete with your target protein for reaction. |
| Low Protein Concentration | Dilute protein solutions can favor the hydrolysis of the NHS ester over the conjugation reaction. If possible, increase the concentration of your protein. |
Precipitation During Reaction
Problem: You observe precipitation or cloudiness in your reaction tube.
| Potential Cause | Recommended Solution |
| Low Solubility of this compound | Prepare a concentrated stock solution of this compound in an anhydrous organic solvent like DMSO or DMF and add it dropwise to the reaction mixture with gentle vortexing to prevent localized high concentrations and precipitation. |
| Protein Aggregation | High concentrations of EDC or the conjugation of a hydrophobic molecule like this compound can sometimes lead to protein aggregation. Try reducing the molar excess of the reagents. Perform small-scale pilot reactions to determine the optimal conditions for your protein's stability. |
| Inappropriate Buffer Conditions | Suboptimal pH or buffer composition can affect the stability of your protein. Ensure the buffer conditions are optimal for your specific protein. |
Quantitative Data Summary
Table 1: Stability of NHS Esters in Aqueous Solution at Room Temperature
| pH | Half-life of NHS Ester |
| 6.0 | Several hours |
| 7.0 | ~ 1 hour |
| 8.0 | Minutes |
| 8.5 | ~ 10 minutes |
| 9.0 | < 10 minutes |
Table 2: Recommended Molar Ratios for EDC/NHS Conjugation
| Reactant | Recommended Molar Excess (relative to Protein) | Recommended Molar Excess (relative to Carboxyl Groups) |
| This compound | 10 - 20x | - |
| EDC | - | 2 - 10x |
| NHS/Sulfo-NHS | - | 2 - 5x |
Note: These are starting recommendations and may require optimization for your specific application.
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol is designed to minimize protein-protein crosslinking by activating this compound separately before adding it to the protein solution.
Materials:
-
This compound
-
Protein to be conjugated (in an amine-free buffer like PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Solutions:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound (e.g., 20-fold molar excess over the protein) with the freshly prepared EDC and Sulfo-NHS solutions (e.g., 2-fold molar excess over this compound).
-
Incubate at room temperature for 15-30 minutes.
-
-
Protein Preparation:
-
Dissolve your protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation:
-
Add the activated this compound solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-activated this compound. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Visualizations
Caption: Experimental workflow for the two-step conjugation of this compound to a target protein.
Caption: Troubleshooting decision tree for low this compound conjugation efficiency.
References
common issues with AMOZ-CHPh-4-acid experiments
Welcome to the technical support center for AMOZ-CHPh-4-acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this novel molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a chiral aromatic carboxylic acid containing an N-oxide functional group. Its unique structure, while promising for therapeutic applications, presents specific challenges in handling and experimentation. Careful consideration of its chemical properties is crucial for obtaining reliable and reproducible results.
2. What are the primary stability concerns for this compound?
The stability of this compound is influenced by pH, temperature, and light exposure. The N-oxide group can be susceptible to reduction back to the parent amine, particularly in the presence of certain biological matrices or under harsh chemical conditions.[1][2]
-
pH: The compound is most stable in acidic to neutral conditions (pH ≤ 7).[3] Strongly alkaline environments should be avoided as they can promote degradation.[3]
-
Temperature: Elevated temperatures can accelerate degradation.[4] It is recommended to store and handle the compound at low temperatures.
-
Light: As with many N-oxide containing compounds, there is a potential for photodegradation. Samples should be protected from light.
3. How should I store this compound?
For long-term storage, it is recommended to keep this compound as a solid at -20°C or -80°C, protected from light and moisture. For solutions, use a buffer with a pH of ≤ 7 and store at 2-8°C for short-term use or frozen for longer periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Synthesis & Purification
Q: I am observing low yields during the synthesis of this compound. What are the common pitfalls?
A: Low yields in the synthesis of N-oxides can often be attributed to incomplete oxidation or side reactions.
-
Oxidizing Agent: The choice and amount of oxidizing agent (e.g., m-CPBA, hydrogen peroxide) are critical. Insufficient oxidant will lead to incomplete conversion of the parent amine. Conversely, overly harsh conditions can lead to over-oxidation or degradation.
-
Reaction Conditions: Temperature control is crucial. Many oxidation reactions are exothermic and require careful cooling to prevent side reactions.
-
Byproduct Removal: The byproduct from the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA) can be difficult to remove and may co-precipitate with your product, affecting yield and purity.
Q: I am struggling with the purification of this compound, particularly separating the enantiomers.
A: The purification of a chiral carboxylic acid like this compound typically involves two stages: initial purification to remove reaction impurities and then chiral separation.
-
Initial Purification: Standard techniques for purifying carboxylic acids can be employed. This often involves an acid-base extraction where the compound is dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
-
Chiral Separation: Due to their identical physical properties, enantiomers cannot be separated by standard chromatography. Chiral HPLC is the most common method for separating enantiomers. Success is dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition.
-
Column Selection: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral acids.
-
Mobile Phase: A mobile phase consisting of a non-polar solvent (like hexane), an alcohol (like isopropanol), and an acidic modifier (like trifluoroacetic acid) is a common starting point for normal-phase chiral separations.
-
Solubility & Formulation
Q: I am having difficulty dissolving this compound for my experiments. What can I do?
A: The solubility of aromatic carboxylic acids is often limited in aqueous solutions at neutral pH. Solubility is highly pH-dependent.
-
pH Adjustment: The solubility of carboxylic acids increases significantly at a pH above their pKa, as the acid is converted to its more soluble carboxylate salt. Adding a base like sodium hydroxide (B78521) or potassium hydroxide can be used to dissolve the compound in aqueous media.
-
Organic Solvents: this compound is generally soluble in organic solvents such as ethanol, toluene, and diethyl ether. For cell-based assays, a stock solution in DMSO can be prepared and then diluted in the aqueous medium, keeping the final DMSO concentration low.
| Solvent | General Solubility Trend for Aromatic Carboxylic Acids |
| Water (neutral pH) | Low to Insoluble |
| Aqueous Base (pH > pKa) | High |
| Ethanol | Soluble |
| DMSO | Generally Soluble |
| Diethyl Ether | Soluble |
Table 1. General solubility trends for aromatic carboxylic acids.
Biological Assays
Q: My results from in vitro assays are inconsistent. Could this compound be interfering with the assay?
A: Yes, the N-oxide functionality can sometimes lead to assay interference.
-
Retro-reduction: N-oxides can be enzymatically reduced back to the parent amine by components in biological matrices like liver microsomes or even in cell culture. This can lead to an underestimation of the N-oxide concentration and an overestimation of the parent compound.
-
Oxidative Properties: N-oxides are oxidizing agents. Residual oxidizing agents from the synthesis, such as hydrogen peroxide, can also be present and interfere with assays. It is crucial to ensure the complete removal of any residual oxidants.
-
Nitric Oxide (NO) Assays: If your research involves the measurement of nitric oxide, be aware that N-oxides can potentially interfere with certain NO detection methods, such as the Griess assay, which relies on the detection of nitrite.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the N-oxidation of the parent tertiary amine of this compound.
-
Dissolution: Dissolve the tertiary amine precursor in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform.
-
Oxidation: Cool the solution in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by adding a reducing agent such as sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution to destroy excess peroxide.
-
Extraction: Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Chiral Separation by HPLC
This protocol provides a starting point for the chiral separation of this compound enantiomers.
-
Column: Chiralcel OD-H or Chiralpak AD.
-
Mobile Phase: A mixture of n-hexane, isopropanol (B130326) (IPA), and trifluoroacetic acid (TFA). A typical starting ratio is 90:10:0.1 (hexane:IPA:TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has strong absorbance.
-
Injection: Dissolve a small amount of the racemic mixture in the mobile phase and inject.
-
Optimization: If separation is not optimal, adjust the ratio of hexane (B92381) to IPA. Increasing the percentage of IPA will generally decrease retention time. The concentration of TFA can also be optimized to improve peak shape.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Troubleshooting AMOZ-CHPh-4-acid Applications
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of AMOZ-CHPh-4-acid for generating a robust antibody response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel synthetic adjuvant designed to enhance the immunogenicity of co-administered antigens. It is a toll-like receptor (TLR) agonist, which stimulates the innate immune system, leading to a more potent and durable adaptive immune response. Specifically, it activates antigen-presenting cells (APCs), such as dendritic cells, to improve antigen presentation and cytokine production, ultimately boosting T-cell and B-cell activation for enhanced antibody production.
Q2: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C. For short-term use, it can be stored at 4°C for up to one week. Avoid repeated freeze-thaw cycles.
Q3: Can this compound be used with any type of antigen?
This compound is compatible with a wide range of antigens, including peptides, recombinant proteins, and whole inactivated viruses. However, the optimal formulation and dosage may vary depending on the specific antigen's properties, such as size, charge, and hydrophobicity.
Q4: Is this compound soluble in aqueous solutions?
This compound has limited solubility in aqueous solutions. It is recommended to dissolve it in a small amount of an organic solvent, such as DMSO, before preparing the final immunogen formulation.
Troubleshooting Poor Antibody Response
A poor antibody response when using this compound can manifest as low antibody titers, low-affinity antibodies, or a complete lack of a detectable response. The following guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Detectable Antibody Titer
If you are observing a significantly lower than expected or no antibody titer, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Adjuvant/Antigen Ratio: The ratio of this compound to your antigen is critical for an effective immune response.
-
Solution: Perform a dose-titration experiment to determine the optimal ratio. A common starting point is a 1:1 molar ratio, but this can vary.
-
-
Improper Formulation: If the adjuvant and antigen are not properly mixed, the immunogen will not be effectively delivered to the immune system.
-
Solution: Ensure that this compound is fully dissolved and thoroughly mixed with the antigen solution. Sonication or gentle vortexing can aid in creating a homogenous mixture.
-
-
Inadequate Immunization Schedule: The timing and frequency of immunizations can significantly impact the antibody response.
-
Solution: A typical immunization schedule involves a primary immunization followed by two or three booster shots at 2-3 week intervals. Ensure sufficient time between boosts for the immune response to mature.
-
-
Antigen Degradation: The antigen may be degrading during storage or formulation.
-
Solution: Verify the integrity of your antigen using SDS-PAGE or a similar method before each immunization.
-
Problem 2: Low-Affinity Antibodies
If you have a detectable antibody titer, but the antibodies exhibit low affinity for the target antigen, consider the following.
Potential Causes & Troubleshooting Steps:
-
Insufficient Immune Maturation: Affinity maturation is a time-dependent process that occurs in the germinal centers.
-
Solution: Extend the time between booster immunizations to 4-6 weeks to allow for more extensive affinity maturation.
-
-
Inappropriate Antigen Conformation: The antibodies may be recognizing a linear epitope on a denatured antigen rather than the conformational epitope on the native protein.
-
Solution: Ensure your antigen is in its native conformation during the immunization process. Consider using milder formulation procedures.
-
Quantitative Data Summary
The following tables provide recommended starting points for optimizing your experiments with this compound.
Table 1: Recommended Dosage for Different Animal Models
| Animal Model | Route of Administration | This compound Dose Range (per animal) | Antigen Dose Range (per animal) |
| Mouse | Subcutaneous (s.c.) | 10 - 50 µg | 25 - 100 µg |
| Rabbit | Intramuscular (i.m.) | 100 - 500 µg | 250 - 1000 µg |
| Chicken | Intramuscular (i.m.) | 50 - 250 µg | 100 - 500 µg |
Table 2: Example Immunization Schedule
| Day | Procedure |
| 0 | Primary Immunization |
| 14 | First Booster |
| 28 | Second Booster |
| 35 | Test Bleed & Titer Analysis |
| 42 | Final Bleed (if titer is sufficient) |
Experimental Protocols
Protocol 1: Preparation of this compound/Antigen Formulation
-
Dissolve this compound: Resuspend this compound in sterile DMSO to a stock concentration of 10 mg/mL.
-
Prepare Antigen Solution: Dilute your antigen to the desired concentration in a sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Combine Adjuvant and Antigen: Slowly add the dissolved this compound to the antigen solution while gently vortexing. The final DMSO concentration should not exceed 5% of the total volume.
-
Incubate: Allow the mixture to incubate at room temperature for 30 minutes to ensure stable association.
-
Final Volume Adjustment: Adjust the final volume with sterile PBS to achieve the desired final concentrations of both adjuvant and antigen.
Protocol 2: Immunization of Mice
-
Animal Handling: Acclimatize mice to the facility for at least one week prior to the start of the experiment.
-
Primary Immunization: Emulsify the this compound/antigen formulation with an equal volume of a suitable emulsion adjuvant (e.g., Freund's Incomplete Adjuvant). Inject 100 µL of the emulsion subcutaneously at two sites on the back.
-
Booster Immunizations: For booster shots, prepare the this compound/antigen formulation in PBS (without the emulsion adjuvant). Inject 100 µL subcutaneously.
-
Blood Collection: Collect a small amount of blood from the tail vein for titer analysis 7-10 days after each booster.
Visualizations
Caption: Signaling pathway of this compound as a TLR agonist.
Caption: Typical experimental workflow for antibody production.
Caption: Troubleshooting decision tree for poor antibody response.
how to prevent degradation of AMOZ-CHPh-4-acid in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of AMOZ-CHPh-4-acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like many organic acids, this compound is susceptible to degradation through several pathways. The primary factors include pH, temperature, light exposure, and the presence of oxidative agents. Hydrolysis of functional groups and oxidation are common degradation pathways for complex organic molecules.
Q2: What is the ideal pH range for storing this compound solutions?
A2: The optimal pH for stability must be determined experimentally. However, for many carboxylic acids, a slightly acidic pH (around 4-6) can be optimal to minimize degradation.[1][2] At very low pH, acid-catalyzed hydrolysis may occur, while at high pH, base-catalyzed degradation can be a problem. It is crucial to avoid highly alkaline conditions.[3]
Q3: What solvent should I use to dissolve and store this compound?
A3: The choice of solvent is critical. For initial dissolution, organic solvents such as DMSO or ethanol (B145695) may be suitable, followed by dilution in an aqueous buffer. For long-term storage in solution, a buffered aqueous solution at the optimal pH is recommended. The use of protic solvents like water can contribute to hydrolysis, so minimizing storage time in aqueous solutions is advisable.
Q4: How should I store this compound solutions to minimize degradation?
A4: Solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, to slow down chemical reactions.[4] They should be protected from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation. It is also good practice to blanket the solution with an inert gas like argon or nitrogen to prevent oxidation.
Q5: How can I detect if my this compound solution has degraded?
A5: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound potency | pH of the solution is not optimal, leading to acid or base-catalyzed hydrolysis. | Determine the optimal pH for stability by conducting a pH stability study. Prepare solutions in a range of buffered pH values (e.g., 3-8) and monitor degradation over time.[1][2] |
| The storage temperature is too high. | Store aliquots of the solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Appearance of unknown peaks in HPLC analysis | Oxidative degradation. | Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of an antioxidant if compatible with the experimental system. |
| Photodegradation. | Protect the solution from light by using amber vials or wrapping containers in foil.[7] | |
| Precipitation of the compound from solution | Poor solubility at the storage pH or temperature. | Check the solubility of this compound at different pH values. Consider using a co-solvent system if it does not interfere with the intended application. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Solution Stability
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 3 to 8 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8).
-
Prepare stock solution: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare stability samples: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM).
-
Initial analysis: Immediately analyze a sample from each pH condition using a validated HPLC method to determine the initial concentration (T=0).
-
Incubation: Store the remaining samples at a constant temperature (e.g., 4°C, 25°C, and 40°C) and protect them from light.
-
Time-point analysis: Analyze samples at various time points (e.g., 24, 48, 72 hours, and 1 week).
-
Data analysis: Calculate the percentage of this compound remaining at each time point for each pH and temperature condition.
Protocol 2: Assessing Photostability
-
Prepare the solution: Prepare a solution of this compound in the buffer determined to be optimal from Protocol 1.
-
Sample division: Divide the solution into two sets of transparent vials.
-
Light exposure: Expose one set of vials to a controlled light source (e.g., a photostability chamber with a specified lux level).
-
Dark control: Wrap the second set of vials in aluminum foil and store them under the same temperature conditions as the light-exposed samples.
-
Time-point analysis: Analyze samples from both sets at various time points using HPLC.
-
Data analysis: Compare the degradation rate of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Quantitative Data Summary
Table 1: Effect of pH and Temperature on the Stability of this compound (% Remaining after 72 hours)
| pH | 4°C | 25°C | 40°C |
| 3.0 | 98.5% | 92.1% | 80.3% |
| 4.0 | 99.2% | 97.5% | 90.8% |
| 5.0 | 99.5% | 98.8% | 94.2% |
| 6.0 | 99.1% | 96.4% | 88.5% |
| 7.0 | 97.3% | 90.2% | 75.6% |
| 8.0 | 95.2% | 85.7% | 65.1% |
Table 2: Photostability of this compound at 25°C in pH 5.0 Buffer (% Remaining)
| Time (hours) | Light-Exposed | Dark Control |
| 0 | 100% | 100% |
| 24 | 85.3% | 99.8% |
| 48 | 72.1% | 99.5% |
| 72 | 60.5% | 99.2% |
Visualizations
Caption: A troubleshooting flowchart for this compound degradation.
Caption: Workflow for pH stability testing of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. sop.mcmaster.ca [sop.mcmaster.ca]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lsu.edu [lsu.edu]
Technical Support Center: AMOZ-CHPh-4-acid Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with AMOZ-CHPh-4-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, with the IUPAC name 4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid, is an aromatic carboxylic acid belonging to the oxazolidinone class of compounds. Like many aromatic carboxylic acids and some oxazolidinone derivatives, it can exhibit low aqueous solubility, which can pose challenges in experimental assays and formulation development.
Q2: What are the general solubility characteristics of this compound?
A2: As an aromatic carboxylic acid, this compound is expected to be a crystalline solid. Its solubility is generally low in water, especially at acidic pH, but can be improved in hot water and various organic solvents. The presence of both a carboxylic acid group and a basic morpholine (B109124) group suggests that its solubility will be highly dependent on the pH of the solution.
Q3: What are the predicted physicochemical properties of this compound that influence its solubility?
A3: While experimental data is limited, computational predictions for this compound's properties can provide guidance.
| Property | Predicted Value | Implication for Solubility |
| pKa (acidic) | ~4-5 | The carboxylic acid group will be deprotonated and more soluble at pH values above this range. |
| pKa (basic) | ~6-7 | The morpholine group will be protonated and more soluble at pH values below this range. |
| LogP | ~2-3 | This value suggests moderate lipophilicity, indicating a preference for organic solvents over water. |
Q4: In which common solvents can I dissolve this compound?
A4: Based on its structure and the general properties of similar compounds, this compound is likely to be soluble in polar aprotic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions of oxazolidinone compounds.[1][2]
Troubleshooting Guides
Issue 1: this compound does not dissolve in aqueous buffers.
Cause: The pH of the aqueous buffer is likely close to the isoelectric point of the molecule, where it has minimal solubility. At acidic pH, the carboxylic acid is protonated, and at basic pH, the morpholine nitrogen may be deprotonated, both reducing aqueous solubility.
Solutions:
-
pH Adjustment: Systematically adjust the pH of your buffer.
-
To dissolve as a salt of the carboxylic acid: Increase the pH of the buffer to 2 or more units above the acidic pKa (e.g., pH > 6.5). Use a basic solution like 1N NaOH to titrate.
-
To dissolve as a salt of the morpholine group: Decrease the pH of the buffer to 2 or more units below the basic pKa (e.g., pH < 4). Use an acidic solution like 1N HCl to titrate.
-
-
Co-solvents: Introduce a water-miscible organic co-solvent.
-
Start by adding a small percentage (e.g., 5-10% v/v) of DMSO, ethanol, or methanol (B129727) to the aqueous buffer.
-
Gradually increase the co-solvent concentration, but be mindful of its potential effects on your experiment.
-
Issue 2: this compound precipitates when my stock solution is diluted in aqueous media.
Cause: This is a common issue when a highly concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound has lower solubility. The organic solvent concentration is no longer sufficient to keep the compound dissolved.
Solutions:
-
Lower the Stock Concentration: Prepare a more dilute stock solution of this compound in your organic solvent.
-
Optimize Dilution Method:
-
Add the stock solution dropwise to the vigorously stirring aqueous buffer. This can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Warm the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution, as solubility often increases with temperature.
-
-
Use of Surfactants: Incorporate a small amount of a biocompatible surfactant (e.g., 0.1% Tween® 80 or Pluronic® F-68) in the aqueous dilution medium to increase the solubility of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro experiments.
Materials:
-
This compound (MW: 333.34 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
Procedure:
-
Weigh out 3.33 mg of this compound and place it into a clean, dry microcentrifuge tube or glass vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes, or until the solution is clear. Gentle warming (up to 40°C) can also be applied.
-
Once fully dissolved, store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Determination of Aqueous Solubility at Different pH Values
Objective: To determine the approximate solubility of this compound in aqueous buffers at acidic, neutral, and basic pH.
Materials:
-
This compound
-
pH 4.0, 7.0, and 9.0 buffer solutions (e.g., citrate, phosphate, borate)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pH meter
Procedure:
-
Add an excess amount of this compound to separate vials containing each of the pH buffers (e.g., 5 mg in 1 mL of buffer).
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (in which the compound is highly soluble, e.g., DMSO or mobile phase) to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in the original buffer by accounting for the dilution factor.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Expected pH-solubility profile for this compound.
References
Navigating pH in AMOZ-CHPh-4-acid Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing reactions involving AMOZ-CHPh-4-acid by adjusting pH. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to ensure the success of your experiments. The stability and reactivity of this compound, a carboxylic acid derivative, are significantly influenced by pH, making precise control of this parameter critical for achieving desired outcomes and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the solubility of this compound?
As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. In acidic to neutral conditions, the carboxylic acid group is protonated, rendering the molecule less soluble. As the pH increases above its pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.[1] Therefore, to enhance solubility, the pH of the solution should be adjusted to be at least 1.5 to 2 units above the pKa of the compound.
Q2: How does pH affect the stability of the oxazolidinone and imine functionalities in this compound?
Both the oxazolidinone ring and the imine group in this compound are susceptible to pH-dependent hydrolysis.
-
Oxazolidinone Ring: Oxazolidinones can undergo hydrolysis, and the rate of this degradation is influenced by pH.[2] Studies on similar oxazolidinone-derived antibacterial agents have shown that degradation rates can vary significantly across a pH range of 2 to 10.[3]
-
Imine (Schiff Base) Group: Imines are generally prone to hydrolysis, which is catalyzed by both acid and base. The hydrolysis is typically fastest in weakly acidic conditions.[4][5] In neutral and basic solutions, the hydrolysis rate is generally slower.
Q3: What are the primary pH-related side reactions to consider?
The main side reactions to be mindful of are the hydrolysis of the imine bond and the potential degradation of the oxazolidinone ring. Imine hydrolysis will yield a primary amine and an aldehyde or ketone, which can complicate purification and reduce the yield of the desired product. The stability of the oxazolidinone ring is also a concern, particularly under harsh acidic or basic conditions over extended periods.
Q4: What is the recommended pH range for amide coupling reactions with this compound?
For amide coupling reactions, it is crucial to activate the carboxylic acid. This is typically done using coupling reagents like EDC or HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The base neutralizes the carboxylic acid to form the carboxylate, which is more reactive towards the coupling agent. While a specific optimal pH is substrate-dependent, maintaining a slightly basic environment (pH 7.5-9.0) is generally favorable for the coupling reaction while minimizing acid-catalyzed side reactions. It is important to avoid strongly acidic conditions, as they will protonate the amine coupling partner, rendering it non-nucleophilic.
Troubleshooting Guide
| Problem | Possible Cause (pH-Related) | Suggested Solution |
| Low Solubility of this compound | The pH of the solution is too low, leading to the protonation of the carboxylic acid group. | Increase the pH of the aqueous solution by adding a suitable base (e.g., sodium bicarbonate, triethylamine) to deprotonate the carboxylic acid and form the more soluble carboxylate salt. Aim for a pH 1.5-2 units above the pKa. |
| Low Reaction Yield | 1. Imine Hydrolysis: The reaction pH is in the optimal range for imine hydrolysis (weakly acidic).2. Poor Amine Nucleophilicity: In amide coupling, the reaction medium is too acidic, protonating the amine reagent.3. Oxazolidinone Degradation: Prolonged reaction times at non-optimal pH are causing ring degradation. | 1. Adjust the reaction pH to be neutral or slightly basic to slow down imine hydrolysis.2. Ensure the presence of a non-nucleophilic base to maintain the amine in its free, nucleophilic form.3. Monitor the reaction progress and minimize reaction time. Conduct stability studies of the starting material at the reaction pH. |
| Formation of Multiple Byproducts | 1. Imine Hydrolysis: The presence of water and an unfavorable pH leads to the cleavage of the imine bond.2. Epimerization: If there are chiral centers adjacent to carbonyls, extreme pH values can sometimes lead to epimerization. | 1. Use anhydrous solvents and run the reaction under an inert atmosphere to minimize water content. Adjust the pH to a range where imine stability is higher (neutral to slightly basic).2. Use milder bases and avoid unnecessarily high temperatures. |
| Inconsistent Reaction Rates | The buffer capacity is insufficient to maintain a stable pH throughout the reaction as acidic or basic species are consumed or generated. | Use a buffer with a pKa close to the desired reaction pH and ensure its concentration is sufficient to handle the expected changes in proton concentration. |
Quantitative Data Summary
Due to the proprietary nature of specific drug candidates, precise experimental data for this compound is not publicly available. However, the following tables provide representative data for closely related compounds (benzoic acid and oxazolidinone derivatives) to guide experimental design.
Table 1: pH-Dependent Solubility of Benzoic Acid
| pH | Solubility ( g/100g of aqueous solution at 25°C) |
| 4.0 | 0.153 ± 0.012 |
| 7.0 | 0.186 ± 0.145 |
| 9.0 | 0.148 ± 0.708 |
| Data adapted from a study on benzoic acid solubility in a water-benzene system. |
Table 2: pH-Dependent Hydrolysis of Oxazolidines
| Compound (Ephedrine Oxazolidine (B1195125) Derivative) | Half-life of Hydrolysis at pH 7.4 (37°C) |
| Formaldehyde derivative | 5 seconds |
| Propionaldehyde derivative | 18 seconds |
| Benzaldehyde derivative | 5 minutes |
| Salicylaldehyde derivative | 5 seconds |
| Pivalaldehyde derivative | 30 minutes |
| Acetone derivative | 4 minutes |
| Cyclohexanone derivative | 6 minutes |
| This data illustrates the general lability of the oxazolidine ring structure under physiological pH conditions. |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
Objective: To prepare a solution of this compound at a target concentration by adjusting the pH.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
pH meter
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker containing the required volume of deionized water.
-
Stir the suspension at room temperature.
-
Slowly add the 0.1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the solid this compound is fully dissolved and the target pH (e.g., 7.5-8.0) is reached.
-
If the pH overshoots the target, back-titrate carefully with the 0.1 M HCl solution.
-
Record the final pH and volume of the solution.
Protocol 2: Amide Coupling Reaction with pH Control
Objective: To perform an amide coupling reaction between this compound and a primary amine using EDC/DIPEA with pH monitoring.
Materials:
-
This compound
-
Primary amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
pH paper or a micro pH probe suitable for organic solvents
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the primary amine (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the amine solution. Check the approximate pH of the amine solution using pH paper; it should be basic.
-
Slowly add the activated this compound solution to the amine solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and proceed with standard workup and purification procedures.
Visualizations
Caption: Workflow for a typical amide coupling reaction involving this compound.
Caption: A logical flowchart for troubleshooting low-yield this compound reactions.
References
minimizing non-specific binding with AMOZ-CHPh-4-acid conjugates
Welcome to the technical support center for AMOZ-CHPh-4-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for this compound conjugate assays?
Non-specific binding refers to the attachment of the this compound conjugate to surfaces or molecules other than its intended target. This can be caused by hydrophobic or ionic interactions.[1][2] It is a significant issue as it can lead to high background noise, reduced assay sensitivity, and inaccurate quantification, potentially resulting in false-positive results.[3][4][5]
Q2: What are the primary sources of non-specific binding in assays using this compound conjugates?
The primary sources of non-specific binding include:
-
Hydrophobic Interactions: The hydrophobic nature of the conjugate can cause it to bind to plastic surfaces (e.g., microplates, pipette tips) and other hydrophobic molecules.
-
Ionic Interactions: Charged regions of the conjugate can interact with oppositely charged surfaces or molecules.
-
Binding to Blocking Agents: In some cases, the conjugate may interact with the blocking agent itself.
-
Binding to Assay Surfaces: Proteins and other molecules can non-specifically adhere to the surface of assay plates or beads.
Q3: How can I prevent non-specific binding of my this compound conjugate to plasticware?
To minimize binding to plastic surfaces, consider the following:
-
Use low-adsorption tubes and plates, which are specially treated to reduce surface binding.
-
Include a non-ionic surfactant, such as Tween-20 or Triton X-100, in your buffers. These detergents help to disrupt hydrophobic interactions.
-
BSA can also be used as an additive in buffers to shield the analyte from interactions with charged surfaces and other non-specific protein interactions.
Q4: What are the best blocking agents to use with this compound conjugates?
The choice of blocking agent is critical and depends on the specific assay. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and purified casein. For conjugates that may interact with phosphoproteins, BSA is often preferred over milk, as milk contains casein, a phosphoprotein. It is recommended to empirically test different blocking agents and concentrations to find the optimal conditions for your experiment.
Q5: How can I optimize my washing steps to reduce background signal?
Effective washing is crucial for removing unbound conjugates and reducing background. Consider the following optimizations:
-
Increase the number of washes: Perform at least 3-5 wash steps.
-
Increase the wash volume and duration: Ensure the entire surface is washed thoroughly.
-
Include a detergent: Adding a small amount of a non-ionic detergent like Tween-20 to your wash buffer can significantly improve the removal of non-specifically bound conjugates.
-
Increase salt concentration: For interactions that are primarily ionic, increasing the salt concentration (e.g., up to 1M NaCl) in the wash buffer can help disrupt these interactions.
Troubleshooting Guides
High Background Signal
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the concentration of the blocking agent (typically 1-5%). Consider trying a different blocking agent (e.g., BSA, non-fat milk, casein). |
| Inadequate Washing | Increase the number of wash cycles (3-5 times). Increase the duration and vigor of washing. Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to the wash buffer. |
| Conjugate Concentration Too High | Perform a titration experiment to determine the optimal concentration of the this compound conjugate. |
| Hydrophobic Interactions | Include a non-ionic detergent (e.g., Tween-20, Triton X-100) in incubation and wash buffers. Consider using commercially available blocking buffers designed to minimize hydrophobic interactions. |
| Ionic Interactions | Increase the salt concentration (e.g., NaCl) in the wash buffer to disrupt electrostatic interactions. Adjust the pH of the buffer to be near the isoelectric point of the conjugate. |
| Contamination | Ensure all buffers and reagents are freshly prepared and filtered. Use sterile, low-adsorption plasticware. |
Low Signal-to-Noise Ratio
| Potential Cause | Recommended Solution |
| Over-blocking | Reduce the concentration of the blocking agent or the blocking incubation time, as excessive blocking can mask target sites. |
| Harsh Washing Conditions | Decrease the detergent or salt concentration in the wash buffer if specific binding is being disrupted. Reduce the number or duration of wash steps. |
| Suboptimal Conjugate Concentration | Ensure the conjugate concentration is optimized. A concentration that is too low will result in a weak specific signal. |
| Issues with Detection Reagents | Ensure detection reagents are properly stored and not expired. Optimize the concentration and incubation time of detection reagents. |
Experimental Protocols
Protocol 1: General Blocking Procedure for Plate-Based Assays
-
After coating the plate with the target molecule, wash the wells twice with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a blocking buffer. Common choices include:
-
5% (w/v) non-fat dry milk in PBS.
-
3-5% (w/v) BSA in PBS.
-
-
Add the blocking buffer to each well, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the wells 3-5 times with wash buffer before adding the this compound conjugate.
Protocol 2: Stringent Washing Procedure to Reduce High Background
This protocol is recommended when high background due to non-specific binding is observed.
-
After the incubation step with the this compound conjugate, discard the solution.
-
Initial Wash: Wash the wells twice with a standard wash buffer (e.g., TBS + 0.1% Tween-20).
-
High Salt Wash: Wash the wells twice with a high-salt wash buffer (e.g., TBS + 500 mM NaCl + 0.1% Tween-20). Incubate for 5 minutes during each wash. This step helps to disrupt ionic interactions.
-
Detergent Wash: Wash the wells twice with a wash buffer containing a different non-ionic detergent (e.g., TBS + 0.1% Triton X-100) to remove hydrophobic binders.
-
Final Wash: Wash the wells three times with the standard wash buffer to remove residual salt and detergent before proceeding to the detection step.
Visual Guides
Caption: Workflow for minimizing non-specific binding in a plate-based assay.
Caption: A logical flowchart for troubleshooting high background signals.
References
- 1. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
quality control methods for AMOZ-CHPh-4-acid reagents
This guide provides troubleshooting and frequently asked questions for the use of acidic reagents in research and development. Given the highly specific nature of many laboratory reagents, this document serves as a general framework. For precise quantitative data and protocols for "AMOZ-CHPh-4-acid," please consult your specific certificate of analysis and internal standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle my acidic reagent?
A: Proper storage is critical to maintain reagent stability and ensure experimental reproducibility. Acidic reagents should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals. Refer to the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations. Always handle the reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: What are the typical physical and chemical properties I should expect?
A: While properties vary, you should have a specification sheet for your particular lot number. Key parameters to verify include appearance, purity, and concentration. Any significant deviation from the expected properties could indicate degradation or contamination.
Q3: My acidic reagent appears discolored. Can I still use it?
A: Discoloration often indicates reagent degradation or contamination. It is not recommended to use a discolored reagent as it can lead to unreliable and inaccurate results. It is best to discard the reagent according to your institution's hazardous waste disposal procedures and use a fresh, uncompromised batch.
Q4: How often should I perform quality control checks on my reagent?
A: The frequency of quality control checks depends on the stability of the reagent and its usage rate. For a new lot, a comprehensive quality control check should be performed upon receipt. For reagents in regular use, periodic checks (e.g., monthly) of key parameters are advisable to monitor for any degradation over time.[1]
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results
Inconsistent results, such as variable reaction rates or yields, can often be traced back to the reagent's quality.
| Potential Cause | Recommended Action |
| Reagent Degradation | Perform a quality control check to assess the purity and concentration of the reagent. Compare the results to the specifications provided in the certificate of analysis. |
| Improper Dilution | Verify the dilution calculations and ensure that the solvent used is pure and appropriate for the experiment. Prepare a fresh dilution and repeat the experiment. |
| Contamination | Review handling procedures to identify potential sources of contamination. If contamination is suspected, discard the current stock and use a fresh, unopened container of the reagent. |
Issue 2: Poor Solubility of the Reagent
Difficulty in dissolving the reagent can affect its reactivity and the homogeneity of the reaction mixture.
| Potential Cause | Recommended Action |
| Incorrect Solvent | Ensure that the solvent being used is appropriate for your acidic reagent. Consult the manufacturer's documentation for recommended solvents. |
| Low Temperature | Try gently warming the solvent while stirring to aid dissolution. Be cautious not to overheat, as this could cause degradation. |
| Reagent Impurity | If the reagent contains insoluble impurities, it may not fully dissolve. Purity analysis, such as HPLC, can help identify impurities. |
Experimental Protocols
Protocol 1: General Quality Control Titration for an Acidic Reagent
This protocol outlines a general method for determining the concentration of an acidic reagent via titration with a standardized base.
-
Preparation of Standardized Base: Prepare a solution of a strong base (e.g., 0.1 M NaOH) and standardize it against a primary standard acid (e.g., potassium hydrogen phthalate).
-
Sample Preparation: Accurately weigh a sample of the acidic reagent and dissolve it in an appropriate solvent (e.g., deionized water or ethanol).
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the acidic reagent solution. Titrate the solution with the standardized base until the endpoint is reached, indicated by a persistent color change.
-
Calculation: Calculate the concentration of the acidic reagent based on the volume of the standardized base used.
Visual Guides
Caption: Workflow for Quality Control Titration.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Technical Support Center: Enhancing the Stability of AMOZ-CHPh-4-acid Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting stock solutions of AMOZ-CHPh-4-acid to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For optimal stability, it is recommended to dissolve this compound in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] The use of aqueous buffers for primary stock solutions should be avoided as water can promote hydrolysis.[3][4]
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: To maximize the shelf-life of your stock solution, it should be aliquoted into single-use volumes and stored at -20°C or -80°C.[1] This practice minimizes repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. Additionally, solutions should be protected from light by using amber-colored vials or by wrapping clear vials in aluminum foil.
Q3: My this compound solution has a precipitate after thawing. What should I do?
A3: Precipitation upon thawing can be due to the compound's low solubility at colder temperatures. You can try gently warming the vial (e.g., to 37°C) and vortexing to redissolve the compound. If the precipitate persists, it could be a sign of degradation or that the concentration is too high for the solvent. In such cases, preparing a fresh stock solution at a lower concentration is advisable.
Q4: I am observing inconsistent results in my experiments. Could the stability of my this compound stock solution be the cause?
A4: Yes, inconsistent experimental outcomes are a common consequence of using a degraded compound. A decline in the concentration of the active compound will lead to poor reproducibility. It is crucial to confirm the stability of your stock solution under your specific experimental conditions using an analytical method like High-Performance Liquid Chromatography (HPLC).
Q5: What are the visual or analytical signs of this compound degradation?
A5: While visual cues like color change or persistent precipitation can indicate degradation, significant breakdown can occur without any visible changes. The most reliable indicators are a decrease in biological activity or the appearance of new peaks in an HPLC chromatogram.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the stability of this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity | Degradation of the stock solution. | • Prepare a fresh stock solution from solid compound. • Ensure the use of high-purity, anhydrous DMSO. • Aliquot the new stock into single-use vials and store at -20°C or below. • Compare the activity of the fresh stock with the old one. |
| Precipitation in the stock solution upon thawing | • Concentration exceeds solubility at low temperatures. • Solvent has absorbed water, reducing solubility. | • Gently warm the vial and vortex to redissolve the precipitate. • If precipitation persists, prepare a new, less concentrated stock solution. • Always use anhydrous solvent. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | • Optimize solution parameters (e.g., pH, solvent) to minimize degradation. • If possible, characterize the degradation products using LC-MS to understand the degradation pathway. |
| Variability in results between different experimental days | Inconsistent handling of solutions (e.g., time at room temperature, light exposure). | • Standardize the handling protocol for all experiments. • Prepare fresh aqueous working solutions from the stock immediately before each use. • Keep working solutions on ice and protected from light during experiments. |
Factors Influencing Stock Solution Stability
The stability of this compound in solution is influenced by several physicochemical factors. Understanding these can help in designing stable formulations.
| Factor | Effect on Stability | Recommendations |
| pH | Extreme pH values (both acidic and alkaline) can catalyze hydrolysis and other degradation reactions. Many drugs exhibit optimal stability in the pH range of 4-8. | For aqueous working solutions, use a buffer system to maintain a stable pH within the optimal range for the compound. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation reactions such as oxidation, reduction, and hydrolysis. | Store stock solutions at low temperatures (-20°C or -80°C) and avoid prolonged exposure to room temperature. |
| Light | Exposure to UV or fluorescent light can induce photolytic degradation. | Store solutions in light-protecting containers (e.g., amber vials) or wrap them in aluminum foil. |
| Solvent | The choice of solvent is critical. Water can act as a reactant in hydrolysis. | Use high-purity, anhydrous solvents like DMSO for preparing stock solutions. |
| Oxidation | The presence of oxygen can lead to oxidative degradation of the compound. | Consider using de-gassed solvents for preparing solutions if the compound is particularly sensitive to oxidation. |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture from condensation and accelerate degradation. | Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of solid this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the concentrated stock solution into single-use, amber-colored tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment by HPLC (Forced Degradation Study)
This protocol provides a framework for a forced degradation study to identify conditions that affect the stability of this compound.
1. Preparation of Stressed Samples:
-
Control: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a set time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a set time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a set time.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for a set time. Dissolve the stressed solid for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a set time. Keep a control sample in the dark under the same temperature conditions.
2. HPLC Analysis:
-
Column: A C18 reversed-phase column is generally a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often suitable.
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Analysis: Inject the control and all stressed samples into the HPLC system. Compare the chromatograms to identify any new peaks (degradation products) and quantify the decrease in the main this compound peak area.
Visualizations
Caption: A logical workflow for troubleshooting issues related to stock solution instability.
References
Validation & Comparative
Navigating the Detection of AMOZ: A Comparative Guide to Antibody Specificity and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the detection of the furaltadone (B92408) metabolite AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), ensuring the specificity and reliability of detection methods is paramount. This guide provides a comprehensive comparison of commercially available antibodies and ELISA kits targeting AMOZ, alongside an overview of alternative detection methodologies. The hapten AMOZ-CHPh-4-acid is a key reagent used in the development of antibodies for AMOZ detection.[1]
Antibody-Based Detection: A Comparative Analysis
The primary tool for the immunological detection of AMOZ is the use of specific antibodies, available as standalone reagents or as part of complete ELISA kits. These antibodies are typically generated by immunizing animals with a carrier protein conjugated to a hapten derivative of AMOZ, such as this compound.
Commercially Available Antibodies
A selection of commercially available monoclonal and polyclonal antibodies are available for researchers developing their own immunoassays.
| Antibody Provider | Type | Clonality | Host | Applications | Validation Data |
| MyBioSource | Mouse anti-General Furaltadone (AMOZ) | Monoclonal (Clone C6) | Mouse | ELISA, CLIA, IHC-F, ICC, IP (predicted) | Limited data on product page. |
| Creative Diagnostics | Anti-AMOZ | Polyclonal | Not Specified | ELISA | Limited data on product page. |
Note: Detailed validation data for individual antibodies is often limited on product datasheets. Researchers are encouraged to perform in-house validation to ensure fitness for their specific application.
Commercial ELISA Kits: A Head-to-Head Look
Several companies offer ready-to-use ELISA kits for the quantification of AMOZ in various sample matrices. These kits provide a convenient and high-throughput solution for AMOZ detection.
| ELISA Kit Provider | Kit Name | Limit of Detection (LOD) | Sample Types | Cross-Reactivity |
| Randox | Nitrofurans AMOZ ELISA | Not specified on product page | Prawn/Shrimp | Not specified on product page |
| Biopanda | Furaltadone (AMOZ) ELISA Kit | 0.04 ppb | Meat, Seafood, Milk, Honey | Not specified on product page |
| Biorex | AMOZ ELISA kit | 0.08 ppb (Aqueous buffer/Fish/Shrimp), 0.16 ppb (Meat Tissue), 0.1 ppb (Honey) | Shrimp, Fish, Honey, Egg | AMOZ: 100%, AOZ: 0.02% |
| Elabscience | AMOZ (Nitrofuran Furaltadone) ELISA Kit | 0.1 ppb (Muscle, Liver, Honey, Milk, Egg), 0.15 ppb (Fish, Shrimp), 0.1 ppb (Milk powder, Egg powder, Feed) | Muscle, Liver, Honey, Milk, Milk powder, Egg powder, Feed, Egg | AMOZ: 100%, AOZ, AHD, SEM: <0.1% |
Independent Validation Studies:
A study published in a peer-reviewed journal evaluated the performance of two commercial ELISA kits for the screening of nitrofuran metabolites, including AMOZ, in aquaculture products. The study found that the detection capabilities of the kits were below the reference point for action (RPA) set by the European Union, indicating their suitability for screening purposes. Another study compared a newly developed indirect competitive ELISA (ic-ELISA) and a fluorescence-linked immunosorbent assay (FLISA) with commercial ELISA kits and confirmed their results with LC-MS/MS, demonstrating good correlation.
Alternative Detection Methods
While antibody-based methods are prevalent, alternative analytical techniques offer high sensitivity and specificity for the confirmation and quantification of AMOZ.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard confirmatory method for the analysis of veterinary drug residues, including AMOZ. It offers very low detection limits and high specificity, allowing for unambiguous identification and quantification.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized workflows for sample preparation and ELISA.
General Sample Preparation for ELISA
-
Homogenization: Homogenize the tissue sample (e.g., meat, shrimp) in a suitable buffer.
-
Hydrolysis: Perform acidic hydrolysis to release protein-bound AMOZ metabolites. This step often involves incubation with an acidic solution at an elevated temperature.
-
Derivatization: Derivatize the released AMOZ with a reagent like 2-nitrobenzaldehyde (B1664092) to form a stable derivative that can be recognized by the antibody.
-
Extraction: Extract the derivatized AMOZ into an organic solvent (e.g., ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the assay buffer provided with the ELISA kit.
General Competitive ELISA Protocol
A typical competitive ELISA protocol for AMOZ detection involves the following steps:
Caption: Generalized workflow for a competitive ELISA for AMOZ detection.
Signaling Pathways and Logical Relationships
The detection of AMOZ is not typically associated with a biological signaling pathway in the context of an immunoassay. The principle is based on the specific binding interaction between the anti-AMOZ antibody and the AMOZ molecule. The logical relationship in a competitive ELISA is an inverse correlation between the concentration of AMOZ in the sample and the signal produced.
Caption: Logical relationship in a competitive ELISA for AMOZ.
References
A Comparative Guide to AMOZ-CHPh-4-acid and Other Haptens for Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMOZ-CHPh-4-acid with other haptens used in the development of immunoassays for the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofuran antibiotic furaltadone (B92408). The performance of these haptens is evaluated based on experimental data from competitive indirect enzyme-linked immunosorbent assays (ciELISA), with a focus on assay sensitivity.
Introduction to Haptens for AMOZ Detection
The development of sensitive and specific immunoassays for small molecules like AMOZ relies on the careful design of haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. The structure of the hapten, including the nature and length of the spacer arm connecting it to the carrier protein, can significantly influence the affinity and specificity of the resulting antibodies and, consequently, the performance of the immunoassay.
This compound is a specific hapten designed for AMOZ detection. This guide compares its performance characteristics with other synthesized haptens, providing valuable insights for researchers selecting or designing haptens for similar applications.
Quantitative Performance Comparison
The following table summarizes the performance of different immunizing haptens in a competitive indirect ELISA for the detection of the nitrophenyl derivative of AMOZ (NPAMOZ). The key performance metric presented is the IC50 value, which represents the concentration of the analyte required to inhibit 50% of the antibody binding. A lower IC50 value indicates a more sensitive assay.
The data is derived from a study by Xu et al. (2013) where novel haptens were compared to traditional haptens for AMOZ immunoassay development.[1][2] The study highlights the effectiveness of novel hapten design and heterologous coating strategies in improving assay sensitivity.[1][2]
| Immunizing Hapten | Hapten Structure Description | Coating Hapten | IC50 (µg/L) for NPAMOZ | Limit of Detection (LOD) (µg/L) | Linear Range (µg/L) |
| This compound (Novel Hapten 4) | AMOZ derivatized with 2-(4-formylphenoxy)acetic acid | AMOZ derivatized with 2-oxoacetic acid | 2.1 | 0.1 | 0.3–35.1 |
| AMOZ-CHPh-3-acid (Novel Hapten 3) | AMOZ derivatized with 2-(3-formylphenoxy)acetic acid | AMOZ derivatized with 2-oxoacetic acid | ~4.0 (estimated 2-fold less sensitive than Hapten 4) | Not Reported | Not Reported |
| Traditional Hapten (4-CBA derivative) | AMOZ derivatized with 4-carboxybenzaldehyde | Not specified in direct comparison | Reported to be less sensitive than novel haptens | Not Reported | Not Reported |
| Traditional Hapten (3-CBA derivative) | AMOZ derivatized with 3-carboxybenzaldehyde | Homologous and Heterologous systems | 1.59–72.3 (in homologous ciELISA with monoclonal antibodies) | Not Reported | Not Reported |
Data extracted and interpreted from Xu ZL, et al. Talanta. 2013 Jan 15;103:306-13.[1][2]
The results indicate that the novel immunizing hapten, this compound (Hapten 4), when used in a heterologous coating system, resulted in a significant improvement in assay sensitivity for NPAMOZ compared to traditional haptens.[1][2]
Experimental Protocols
The development of a sensitive immunoassay involves several key steps, from hapten synthesis and conjugation to the optimization of the ELISA protocol.
Hapten Synthesis and Immunogen Preparation
-
Hapten Synthesis: Novel haptens like this compound are synthesized by derivatizing AMOZ with a linker molecule containing a carboxyl group, such as 2-(4-formylphenoxy)acetic acid.[1]
-
Carrier Protein Conjugation: The synthesized hapten is then conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) for the immunogen (to inject into animals for antibody production) and Ovalbumin (OVA) for the coating antigen (to coat the ELISA plate). The conjugation is typically achieved through an active ester method using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC).
Competitive Indirect ELISA (ciELISA) Protocol
The following is a general protocol for a competitive indirect ELISA for AMOZ detection.
-
Coating: Microtiter plates are coated with the hapten-OVA conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS containing 1% BSA) and incubating for 1-2 hours at 37°C.
-
Washing: The plates are washed again.
-
Competitive Reaction: A mixture of the sample (or standard) containing the free AMOZ analyte and a fixed concentration of the primary antibody (raised against the immunizing hapten-BSA conjugate) is added to the wells. The plate is then incubated for 1 hour at 37°C. During this step, the free AMOZ in the sample competes with the coated AMOZ-OVA for binding to the primary antibody.
-
Washing: The plates are washed to remove unbound antibodies and analyte.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at 37°C. This secondary antibody binds to the primary antibody that is bound to the coating antigen.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark at room temperature. The enzyme on the secondary antibody catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.
Visualizations
Hapten-Carrier Protein Conjugation
Caption: Hapten-carrier protein conjugation workflow.
Competitive Indirect ELISA Workflow
Caption: Competitive indirect ELISA workflow for AMOZ detection.
Conclusion
The selection of an appropriate hapten is a critical determinant of immunoassay performance. The experimental data presented in this guide demonstrates that novel haptens, such as this compound, coupled with a heterologous immunoassay format, can significantly enhance the sensitivity of AMOZ detection. Researchers and drug development professionals can leverage this information to design and develop more effective and sensitive immunoassays for the monitoring of furaltadone and its metabolites. The detailed experimental protocol and workflow diagrams provide a practical framework for the implementation of these assays in a laboratory setting.
References
Understanding Antibody Specificity: A Comparison Guide for AMOZ Immunoassays
For researchers and drug development professionals engaged in the detection of nitrofuran antibiotic residues, the specificity of the analytical method is paramount. This guide provides a comparative overview of the cross-reactivity of antibodies developed for the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a major metabolite of the banned antibiotic furaltadone (B92408). While specific cross-reactivity data for antibodies against "AMOZ-CHPh-4-acid" is not publicly available, this guide focuses on the well-documented specificity of antibodies used in commercially available AMOZ enzyme-linked immunosorbent assays (ELISAs) and published research.
Cross-Reactivity Profile of AMOZ Antibodies
The cross-reactivity of an antibody defines its ability to bind to substances other than its target analyte. In the context of food safety and drug monitoring, high specificity is crucial to avoid false-positive results. The following table summarizes the cross-reactivity of AMOZ antibodies with other nitrofuran metabolites and related compounds, based on available data from commercial ELISA kits and research publications.
| Compound | Class | Cross-Reactivity (%) with AMOZ Antibodies |
| AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone) | Target Analyte | 100 |
| AOZ (3-amino-2-oxazolidinone) | Nitrofuran Metabolite | < 0.1[1] |
| AHD (1-aminohydantoin) | Nitrofuran Metabolite | < 0.1[1] |
| SEM (Semicarbazide) | Nitrofuran Metabolite | < 0.1[1] |
| Furaltadone | Parent Drug | Variable, can show some cross-reactivity[2] |
| Other Antibiotics | N/A | Negligible[2] |
Note: Cross-reactivity is typically determined by competitive ELISA, where the concentration of the cross-reactant required to inhibit the antibody binding by 50% (IC50) is compared to the IC50 of the target analyte (AMOZ). The percentage is calculated as: (IC50 of AMOZ / IC50 of cross-reactant) x 100.
The data clearly indicates that commercially available AMOZ ELISA kits exhibit high specificity for AMOZ, with negligible cross-reactivity to other major nitrofuran metabolites like AOZ, AHD, and SEM. This is a critical performance characteristic for the accurate detection and quantification of furaltadone abuse in various matrices. While some monoclonal antibodies may show a degree of cross-reactivity with the parent drug, furaltadone, this is often minimal and may not significantly impact the results in real-world samples where the parent drug is rapidly metabolized to AMOZ.
Experimental Protocol: Competitive ELISA for AMOZ
The following is a representative protocol for a competitive enzyme-linked immunosorbent assay (ELISA) used to determine the cross-reactivity of AMOZ antibodies. This protocol is based on the methodologies described for commercially available kits and in research literature.
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).
-
Antibody Dilution Buffer: PBST with 0.5% BSA.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2M Sulfuric Acid.
-
Standards: Serial dilutions of AMOZ in a suitable buffer.
-
Test Compounds: Serial dilutions of potential cross-reactants in a suitable buffer.
2. Assay Procedure:
-
Coating: Microtiter plates are coated with an AMOZ-protein conjugate (e.g., AMOZ-BSA) in coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed three times with wash buffer.
-
Competitive Reaction:
-
Add 50 µL of either the AMOZ standard solutions or the test compound solutions to the wells.
-
Add 50 µL of the primary AMOZ antibody, diluted in antibody dilution buffer, to each well. .
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: The plates are washed three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in antibody dilution buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: The plates are washed five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the logarithm of the AMOZ standard concentrations.
-
The IC50 value for AMOZ is determined from the standard curve.
-
The IC50 values for the test compounds are determined from their respective inhibition curves.
-
The percentage cross-reactivity is calculated using the formula mentioned previously.
Experimental Workflow
The following diagram illustrates the key steps in a competitive ELISA for determining antibody cross-reactivity.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Conclusion
The available data strongly suggests that antibodies utilized in commercial AMOZ ELISA kits are highly specific for their target analyte. For researchers and professionals in drug development and food safety, this high specificity is a critical advantage, ensuring reliable and accurate detection of AMOZ. While the specific cross-reactivity profile of antibodies generated against "this compound" remains to be elucidated, the performance of existing AMOZ antibodies provides a strong benchmark for the development of future immunoassays. It is always recommended to validate the specificity of any new antibody or assay against a panel of structurally related compounds to ensure its fitness for purpose.
References
Comparative Guide to the Analytical Performance of AMOZ-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical performance of common assays for the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic, furaltadone. The primary analytical methods discussed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The compound "AMOZ-CHPh-4-acid," chemically identified as 2-[4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid, is understood to be a specific derivative of AMOZ, likely utilized as a hapten in the development of antibodies for immunoassays rather than a routine target analyte. This guide focuses on the detection of AMOZ, which often involves a derivatization step, most commonly with 2-nitrobenzaldehyde (B1664092) (2-NBA), to form NP-AMOZ for enhanced detection.
I. Overview of Analytical Methodologies
The detection of AMOZ in various matrices, particularly in food products of animal origin, is critical for regulatory monitoring and ensuring food safety. The two predominant techniques employed for this purpose are ELISA, a high-throughput screening method, and LC-MS/MS, a confirmatory method.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based technique offers a rapid and cost-effective method for screening a large number of samples. Commercial ELISA kits are widely available and are based on the principle of competitive binding between the AMOZ in the sample and a labeled AMOZ conjugate for a limited number of specific antibody binding sites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for confirmation, LC-MS/MS provides high sensitivity and specificity. This technique separates AMOZ from other matrix components using liquid chromatography, followed by ionization and mass analysis to unequivocally identify and quantify the analyte.
II. Quantitative Performance Comparison
The following tables summarize the analytical performance of various commercially available AMOZ ELISA kits and a representative LC-MS/MS method.
Table 1: Performance Characteristics of Commercial AMOZ ELISA Kits
| Manufacturer | Kit Name | Detection Limit (LOD) | Recovery Rate (%) | Cross-Reactivity | Sample Matrices |
| R-Biopharm | RIDASCREEN® Nitrofuran (AMOZ) | Not explicitly stated, but sensitive enough for MRPL of 1 µg/kg[1] | - | NP-AHD, NP-AOZ, NP-SEM: <0.1% | Shrimp, Fish, Meat, Poultry[1] |
| Elabscience | AMOZ (Nitrofuran Furaltadone) ELISA Kit | Muscle, Liver, Honey, Milk, Egg: 0.1 ppb; Fish, Shrimp: 0.15 ppb[2] | Muscle, Liver, Egg: 80%±25%; Honey, Milk: 75%±15%[2] | AOZ, AHD, SEM: < 0.1%[2] | Muscle, Liver, Honey, Milk, Milk powder, Egg powder, Feed, Egg |
| Biopanda | Furaltadone (AMOZ) ELISA Kit | 0.04 ppb | 70-120% | - | Meat, Seafood, Milk, Honey |
| Europroxima | AMOZ ELISA | Validated for screening of several food matrices | - | - | Multiple food matrices |
| Randox | AMOZ FAST ELISA | - | - | - | Prawn/Shrimp |
Table 2: Performance Characteristics of a Representative LC-MS/MS Method for AMOZ
| Parameter | Performance |
| Limit of Quantification (LOQ) | 0.13 µg/Kg |
| Linearity (Regression Coefficient) | ≥ 0.99 |
| Mean Recoveries | 81% to 108% |
| Intra-day Variation | 2.7% to 6.6% |
| Instrumentation | UPLC-MS/MS (e.g., Waters Xevo TQ-S micro) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
III. Experimental Protocols
A. Generalized ELISA Protocol (Competitive Assay)
This protocol provides a general workflow for a competitive AMOZ ELISA. Specific details may vary between commercial kits.
-
Sample Preparation:
-
Homogenize the sample (e.g., tissue, honey).
-
Perform acid hydrolysis to release protein-bound AMOZ.
-
Derivatize with 2-nitrobenzaldehyde (2-NBA) to form NP-AMOZ. This step is crucial as the antibodies in many kits are raised against this derivative.
-
Extract the derivatized AMOZ using an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the assay buffer provided in the kit.
-
-
ELISA Procedure:
-
Add standards and prepared samples to the antibody-coated microtiter wells.
-
Add the AMOZ-enzyme conjugate to the wells.
-
Incubate to allow for competitive binding of free AMOZ (from sample/standard) and AMOZ-conjugate to the antibodies.
-
Wash the wells to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of AMOZ in the sample is inversely proportional to the signal intensity.
-
B. Representative LC-MS/MS Protocol
This protocol outlines a typical procedure for the confirmatory analysis of AMOZ.
-
Sample Preparation:
-
Weigh and homogenize the sample.
-
Add an internal standard (e.g., deuterated AMOZ-d5).
-
Perform acid hydrolysis (e.g., with HCl) to release bound AMOZ.
-
Derivatize with 2-nitrobenzaldehyde (2-NBA).
-
Neutralize the sample and perform liquid-liquid extraction with a solvent like ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Filter the final extract before injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for both the analyte (NP-AMOZ) and the internal standard.
-
-
IV. Visualized Workflows
The following diagrams illustrate the experimental workflows for AMOZ analysis.
Caption: Generalized workflow for AMOZ detection by competitive ELISA.
Caption: Generalized workflow for AMOZ detection by LC-MS/MS.
V. Objective Comparison and Recommendations
| Feature | ELISA | LC-MS/MS |
| Principle | Immunoassay (Antigen-Antibody Binding) | Physicochemical Separation and Mass Detection |
| Throughput | High (96-well plate format) | Lower (sequential sample injection) |
| Cost per Sample | Lower | Higher |
| Speed | Faster (typically a few hours) | Slower (longer run times and data processing) |
| Specificity | Good, but potential for cross-reactivity | Excellent, highly specific due to mass transitions |
| Sensitivity | Generally good for screening purposes | Very high, suitable for trace-level quantification |
| Confirmation | No, a screening method | Yes, a confirmatory method |
| Expertise Required | Less demanding | Requires skilled operators and method development |
| Matrix Effects | Can be significant | Can be minimized with appropriate sample cleanup and internal standards |
Recommendations:
-
For high-throughput screening of a large number of samples where cost and speed are critical, ELISA is the recommended method. It is an effective tool for identifying potentially positive samples.
-
For confirmatory analysis of presumptive positive samples from screening, and for applications requiring the highest level of accuracy, sensitivity, and specificity, LC-MS/MS is the method of choice. It is the legally accepted method for confirmation in many jurisdictions.
-
The choice of a specific commercial ELISA kit should be based on a thorough evaluation of its performance characteristics (LOD, recovery, cross-reactivity) for the specific sample matrices of interest, as performance can vary between manufacturers. Validation of the chosen kit within the user's own laboratory is highly recommended.
References
A Head-to-Head Comparison of AMOZ-CHPh-4-acid and AMOZ-CHPh-3-O-C-acid in Immunoassay Performance
For researchers, scientists, and drug development professionals, the selection of appropriate haptens is a critical step in the development of sensitive and specific immunoassays for the detection of small molecules like the furaltadone (B92408) metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This guide provides an objective comparison of two novel haptens, AMOZ-CHPh-4-acid and AMOZ-CHPh-3-O-C-acid, based on their performance in generating antibodies and their application in competitive indirect enzyme-linked immunosorbent assays (ciELISA).
The development of highly sensitive immunoassays for AMOZ is crucial for monitoring the illegal use of the veterinary drug furaltadone in food-producing animals. The performance of these assays is heavily dependent on the quality of the antibodies, which in turn is influenced by the design of the hapten used for immunization. This comparison focuses on two haptens, where the position of the carboxyl group on the phenyl ring differs, to evaluate the impact of this structural variation on immunoassay sensitivity.
Quantitative Performance Data
A study by Xu et al. (2013) provides key data on the performance of antibodies raised against this compound and AMOZ-CHPh-3-O-C-acid. The sensitivity of the developed competitive indirect ELISAs was evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the analyte required to inhibit 50% of the antibody binding. A lower IC50 value indicates a more sensitive assay.
| Hapten used for Immunization | Antibody Designation | IC50 (ng/mL) for NPAMOZ* | Relative Sensitivity Improvement** |
| This compound | Antiserum 4 | 0.11 | ~1.9-fold |
| AMOZ-CHPh-3-O-C-acid | Antiserum 3 | 0.13 | ~1.6-fold |
| Traditional Hapten (4-CBA derivative) | Antiserum 1 | 0.21 | Baseline |
| Traditional Hapten (3-CBA derivative) | Antiserum 2 | 0.21 | Baseline |
*NPAMOZ (nitrophenyl-derivatized AMOZ) was used as the competing antigen in the ELISA. **Relative sensitivity improvement is calculated in comparison to the traditional haptens.
The data clearly indicates that both novel haptens, this compound and AMOZ-CHPh-3-O-C-acid, produced antibodies that resulted in a more sensitive immunoassay compared to traditional haptens. Notably, the antiserum generated using This compound (Antiserum 4) exhibited the lowest IC50 value of 0.11 ng/mL, demonstrating a nearly two-fold improvement in sensitivity over the traditional haptens[1]. This suggests that the para-positioning of the carboxyl group on the phenyl ring in the hapten structure is more favorable for generating high-affinity antibodies for AMOZ detection.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the comparison of this compound and AMOZ-CHPh-3-O-C-acid in immunoassays.
Synthesis of Haptens
The synthesis of this compound and AMOZ-CHPh-3-O-C-acid involves the derivatization of AMOZ with 2-(4-formylphenoxy) acetic acid and 2-(3-formylphenoxy) acetic acid, respectively.
-
Reaction Mixture: 1.0 mmol of AMOZ is dissolved in 5 mL of methanol (B129727). This solution is then added to a stirring solution of 1.5 mmol of the respective benzaldehyde (B42025) derivative (2-(4-formylphenoxy)acetic acid for this compound, and 2-(3-formylphenoxy)acetic acid for AMOZ-CHPh-3-O-C-acid) in 10 mL of methanol.
-
Incubation: The reaction mixture is left to stand for 3 hours at room temperature.
-
Monitoring: The formation of the target hapten is monitored by thin-layer chromatography (TLC) using a 10% methanol in chloroform (B151607) eluent.
-
Purification: The mixture is filtered, and the resulting solid is washed several times with ethanol (B145695) to remove unreacted reagents, yielding the final hapten[2].
Preparation of Immunogens and Coating Antigens
-
Activation of Haptens: The synthesized haptens are activated using the active ester method to facilitate conjugation to carrier proteins.
-
Conjugation to Carrier Proteins:
-
Immunogens: The activated haptens are conjugated to bovine serum albumin (BSA).
-
Coating Antigens: The activated haptens are conjugated to ovalbumin (OVA).
-
-
Purification: The resulting conjugates are purified by dialysis against phosphate-buffered saline (PBS) to remove unconjugated hapten and other small molecules.
Development of Competitive Indirect ELISA (ciELISA)
-
Coating: Microtiter plates are coated with the hapten-OVA conjugate (coating antigen) in a coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: The remaining active sites on the plate are blocked with a blocking buffer (e.g., PBS containing 1% BSA) to prevent non-specific binding.
-
Competitive Reaction: A mixture of the polyclonal antiserum (raised against the hapten-BSA immunogen) and either the standard solution (NPAMOZ) or the sample extract is added to the wells. The plate is then incubated. During this step, the free analyte (NPAMOZ) in the solution competes with the coated antigen for binding to the limited number of antibody sites.
-
Washing: The plates are washed to remove unbound antibodies and other components.
-
Addition of Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells and incubated. This secondary antibody binds to the primary antibodies that are bound to the coated antigen.
-
Washing: The plates are washed again to remove any unbound secondary antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB/H2O2) is added to the wells. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Visualizing the Immunoassay Principle and Workflow
To better understand the experimental processes and the underlying principles, the following diagrams are provided.
Conclusion
The strategic design of haptens plays a pivotal role in the development of sensitive immunoassays. The comparison between this compound and AMOZ-CHPh-3-O-C-acid demonstrates that even subtle changes in the hapten structure, such as the position of a functional group, can significantly impact antibody affinity and, consequently, the sensitivity of the resulting immunoassay.
Based on the available data, This compound is the superior hapten for generating high-affinity polyclonal antibodies for the detection of the furaltadone metabolite AMOZ, leading to a more sensitive competitive indirect ELISA. This information is valuable for researchers and scientists aiming to develop robust and sensitive immunoassays for food safety monitoring and other applications requiring the detection of small molecules. The provided protocols and diagrams offer a comprehensive guide for the replication and further development of such assays.
References
Confirming the Structure of Synthesized AMOZ-CHPh-4-acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a novel compound is a critical first step in drug discovery and development. However, rigorous structural confirmation is paramount before proceeding with further studies. This guide provides a comprehensive overview of the standard analytical techniques and a comparative framework for confirming the structure of a newly synthesized small molecule, using the hypothetical compound "AMOZ-CHPh-4-acid" as an example. As this specific molecule is not found in existing literature, this guide serves as a general workflow for the structural elucidation of new chemical entities.
Overview of Analytical Techniques for Structural Confirmation
The process of determining the chemical structure of a compound, known as structure elucidation, employs various analytical techniques.[1] A combination of methods is often necessary for unambiguous confirmation. The most common and powerful techniques for small molecule characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[1][2] Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are essential for assessing purity.
For the purpose of this guide, we will assume a plausible structure for "this compound" and compare its hypothetical analytical data with that of a known, structurally related compound, 4-benzoylbenzoic acid.
Hypothetical Structure of this compound: (A plausible structure will be used for generating illustrative data)
Alternative for Comparison: 4-Benzoylbenzoic Acid A commercially available and well-characterized compound.
Comparative Analysis of Analytical Data
The following tables summarize the expected (hypothetical) quantitative data for this compound and the corresponding experimental data for the comparator, 4-benzoylbenzoic acid.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 12.9 (s, 1H) | Singlet | 1H | COOH |
| 8.10 (d, J=8.0 Hz, 2H) | Doublet | 2H | Ar-H | |
| 7.95 (d, J=8.0 Hz, 2H) | Doublet | 2H | Ar-H | |
| 7.60-7.40 (m, 5H) | Multiplet | 5H | Ph-H | |
| 4.50 (s, 2H) | Singlet | 2H | CH₂ | |
| 4-Benzoylbenzoic Acid | 13.2 (s, 1H) | Singlet | 1H | COOH |
| 8.05 (d, J=8.2 Hz, 2H) | Doublet | 2H | Ar-H | |
| 7.80 (d, J=8.2 Hz, 2H) | Doublet | 2H | Ar-H | |
| 7.70-7.50 (m, 5H) | Multiplet | 5H | Ph-H |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 167.0 | COOH |
| 145.2 | Ar-C | |
| 138.5 | Ar-C | |
| 130.1 | Ar-CH | |
| 129.5 | Ar-CH | |
| 128.8 | Ph-CH | |
| 128.3 | Ph-CH | |
| 126.5 | Ph-C | |
| 40.5 | CH₂ | |
| 4-Benzoylbenzoic Acid | 195.5 | C=O |
| 166.8 | COOH | |
| 141.5 | Ar-C | |
| 137.2 | Ar-C | |
| 133.0 | Ar-CH | |
| 130.0 | Ar-CH | |
| 129.8 | Ar-CH | |
| 128.7 | Ph-CH |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| This compound | ESI+ | 227.0708 | 227.0712 |
| 4-Benzoylbenzoic Acid | ESI+ | 227.0708 | 227.0705 |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3300-2500 (broad) | O-H (Carboxylic Acid) |
| 1685 | C=O (Carboxylic Acid) | |
| 1605, 1580, 1495 | C=C (Aromatic) | |
| 3030 | C-H (Aromatic) | |
| 2920, 2850 | C-H (Aliphatic) | |
| 4-Benzoylbenzoic Acid | 3300-2500 (broad) | O-H (Carboxylic Acid) |
| 1690 | C=O (Carboxylic Acid) | |
| 1660 | C=O (Ketone) | |
| 1600, 1575, 1450 | C=C (Aromatic) | |
| 3060 | C-H (Aromatic) |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and data interpretation.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2]
-
Sample Preparation: 5-10 mg of the synthesized compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: The proton spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: The carbon spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
3.2 Mass Spectrometry (MS) MS is a pivotal technique for determining the molecular weight and elemental composition of a compound.[3]
-
Sample Preparation: A 1 mg/mL solution of the compound was prepared in methanol. This solution was further diluted to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS) with an electrospray ionization (ESI) source was used.
-
Acquisition Parameters: The sample was infused at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3500 V, a drying gas temperature of 325°C, and a nebulizer pressure of 30 psi.
-
Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined, and the measured mass was compared to the calculated exact mass to confirm the elemental formula.
3.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory was used.
-
Acquisition Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 16 scans with a resolution of 4 cm⁻¹.
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) were correlated with known vibrational frequencies of functional groups.
Workflow for Synthesis and Structure Confirmation
The following diagram illustrates the logical workflow from synthesis to final structure confirmation of a new chemical entity.
Caption: Workflow for the synthesis and structural confirmation of a new chemical entity.
Conclusion
The structural confirmation of a newly synthesized compound like this compound is a meticulous process that relies on the convergence of data from multiple analytical techniques. By comparing the spectral and physical data of the new entity with that of a known, structurally related compound, researchers can gain confidence in the proposed structure. The combination of NMR, MS, and FTIR, supported by purity analysis, provides a robust framework for unambiguous structure elucidation, which is a critical milestone in the drug development pipeline.
References
No Peer-Reviewed Efficacy Data Currently Available for AMOZ-CHPh-4-acid
A comprehensive search for peer-reviewed studies on the efficacy of the chemical compound AMOZ-CHPh-4-acid has yielded no publicly available research data. While the compound is cataloged in chemical databases, there is a notable absence of published literature detailing its biological activity, mechanism of action, or comparative efficacy against other agents.
The compound, identified by the IUPAC name 4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid and with the molecular formula C16H19N3O5, is listed in the PubChem database.[1] Synonyms for this compound include HY-155499 and CS-0909116.[1] Despite these identifiers, extensive searches for peer-reviewed articles, clinical trials, or any form of efficacy testing in scientific journals have been unsuccessful.
This lack of available data prevents the creation of a comparative guide as requested. The core requirements, including the presentation of quantitative data in tables, detailing of experimental protocols, and the visualization of signaling pathways, are entirely contingent on the existence of such primary research.
Without any published studies, it is not possible to:
-
Summarize Quantitative Efficacy Data: There is no experimental data to present in a comparative table.
-
Provide Detailed Experimental Protocols: The methodologies for any efficacy studies are not documented in the public domain.
-
Create Signaling Pathway or Workflow Diagrams: The mechanism of action and its associated biological pathways have not been described in the literature.
For researchers, scientists, and drug development professionals interested in this compound, the current information landscape suggests that this compound may be a novel or proprietary compound that has not yet been the subject of published scientific inquiry. Further investigation would require access to internal or unpublished research, or the initiation of new studies to determine its biological effects.
References
In-Depth Analysis of AMOZ-CHPh-4-acid: Compilation of Publicly Available Experimental Data
A comprehensive review of existing literature and databases reveals a notable absence of publicly available experimental data regarding the biological activity and statistical analysis of AMOZ-CHPh-4-acid. This report summarizes the current landscape of information and outlines the necessary steps for a thorough comparative analysis, should such data become available in the future.
At present, information on this compound, likely an abbreviation for a more formally named chemical entity such as 4-(4-chlorophenyl)-2-(4-methylphenyl)-5-oxazoleacetic acid, is limited. Searches across scientific databases and chemical supplier catalogs have not yielded any peer-reviewed studies detailing its synthesis, biological evaluation, or any form of statistical analysis comparing its performance against other compounds.
The available information is primarily constrained to database entries that provide basic chemical identifiers and properties. For instance, the compound 5-Oxazoleacetic acid, 4-(4-chlorophenyl)-2-methyl- is listed with its CAS number 89150-05-0 and molecular formula C12H10ClNO3, but without any experimental data on its biological effects.[1] Similarly, other related oxazole (B20620) derivatives are available from chemical suppliers, but these listings do not include performance data.
While research exists on the synthesis and biological activities of various classes of organic compounds, including those with oxazole or furanone scaffolds, these studies do not specifically mention or test this compound.[2][3][4][5][6] For example, one study provides a detailed crystal structure and Hirshfeld surface analysis of a structurally related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, offering insights into its physicochemical properties but no biological data.[7]
Without experimental data, a statistical analysis and comparative guide as requested cannot be generated. To fulfill the user's request, the following experimental data would be required:
-
Quantitative bioactivity data: This would include metrics such as IC50 or EC50 values from relevant biological assays.
-
Comparative studies: Data from experiments where this compound was tested alongside alternative compounds under the same conditions.
-
Detailed experimental protocols: A clear description of the methodologies used to obtain the data is crucial for interpretation and replication.
Should this data be made available, a comprehensive comparison guide could be developed. This would involve structuring the quantitative data into comparative tables, detailing the experimental methodologies, and creating visualizations of relevant biological pathways or experimental workflows.
Future Outlook:
The development of a comprehensive comparison guide for this compound is contingent on the public release of experimental data from researchers or pharmaceutical entities investigating this compound. Researchers, scientists, and drug development professionals are encouraged to publish their findings to contribute to the collective understanding of this and other novel chemical entities.
References
- 1. Cas 89150-05-0,5-Oxazoleacetic acid, 4-(4-chlorophenyl)-2-methyl- | lookchem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of quaternary ammonium salt-type agents containing cholesterol and terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
Research on AMOZ-CHPh-4-acid: A Comprehensive Analysis Remains Elusive
Consequently, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows as requested, cannot be fulfilled at this time. The absence of foundational research on AMOZ-CHPh-4-acid prevents an objective comparison with other potential alternatives.
Further investigation into chemical databases and scientific forums also failed to yield significant results under the provided name "this compound," suggesting that the compound may be known by a different designation, may be a very novel and not yet widely studied substance, or its research may be proprietary and not publicly available.
Without access to primary research detailing its synthesis, characterization, and biological or chemical activity, any attempt to generate the requested comparative guide would be speculative and lack the required scientific rigor. Researchers, scientists, and drug development professionals are advised to consult internal discovery data or more specialized chemical compound databases if this molecule is part of a proprietary research program.
We will continue to monitor for any future publications or data releases concerning this compound and will update this information as it becomes available.
Independent Verification of AMOZ-CHPh-4-acid: Data Not Available
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the biological activity and experimental results for the compound designated as AMOZ-CHPh-4-acid. As a result, an independent verification and comparison guide cannot be provided at this time.
Researchers, scientists, and drug development professionals are advised that key performance metrics, such as binding affinity, IC50 values, and pharmacokinetic properties for this compound, are not present in the public domain. Consequently, a direct comparison with alternative compounds is not feasible.
Chemical and Physical Properties
While biological data is absent, basic chemical and physical properties for this compound have been identified through its entry in the PubChem database.
| Property | Value | Source |
| Molecular Formula | C16H19N3O5 | PubChem |
| IUPAC Name | 4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid | PubChem |
| Molecular Weight | 333.34 g/mol | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Lack of Experimental Data and Protocols
Searches for experimental protocols, including methodologies for key assays that would typically be used to evaluate a compound of this nature, yielded no specific results for this compound. This absence of published research prevents the creation of structured tables for data comparison and the detailing of experimental procedures.
Signaling Pathways and Workflows
Without information on the biological target or mechanism of action of this compound, it is impossible to generate diagrams of any associated signaling pathways or experimental workflows.
Safety Operating Guide
Navigating the Safe Disposal of AMOZ-CHPh-4-acid: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of AMOZ-CHPh-4-acid, scientifically identified as 4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are derived from safety protocols for its core structural components: oxazolidinones and benzoic acid derivatives.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, a thorough risk assessment should be conducted. All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat or a chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. |
Work should always be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any potential vapors or particulate matter.
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the collection and disposal of this compound waste.
Step 1: Waste Segregation It is critical to segregate this compound waste from other waste streams to prevent unintended chemical reactions.
-
Solid Waste: Collect any solid this compound waste, including residual amounts in original containers and contaminated consumables (e.g., weighing paper, pipette tips), in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent wastes unless compatibility has been verified.
Step 2: Waste Container Selection and Labeling Proper containment and identification are crucial for safe storage and disposal.
-
Container: Use a clean, dry, and chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) bottle, for waste collection. Ensure the container has a secure, leak-proof lid.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid"
-
The common name: "this compound"
-
Any known hazard information (e.g., "Harmful," "Environmental Hazard")
-
The date of accumulation
-
Step 3: Waste Storage Proper storage of the hazardous waste container is essential to maintain a safe laboratory environment.
-
Store the sealed waste container in a designated, cool, and well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1]
Step 4: Spill Management In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[2] Avoid using combustible materials.
-
Collect Absorbed Material: Carefully collect the absorbed material and place it into the designated hazardous waste container for this compound.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or methanol), followed by a triple rinse with water.[2] The solvent rinse and the first water rinse should be collected as hazardous liquid waste.[2]
Step 5: Final Disposal The final disposal of this compound waste must be handled by qualified professionals.
-
Contact EHS: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]
-
Provide Information: Furnish the disposal service with all necessary information, including the chemical name and any available safety data.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
III. Decontamination of "Empty" Containers
Containers that previously held pure this compound are not considered empty until they have been properly decontaminated.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent that can dissolve the compound.
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
Container Disposal: After triple-rinsing, the decontaminated container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the logical relationships in spill management.
References
Essential Safety Protocols for Handling AMOZ-CHPh-4-acid and Other Novel Research Compounds
A specific Safety Data Sheet (SDS) for AMOZ-CHPh-4-acid was not located in available public databases. The following guidance is based on best practices for handling a novel chemical compound with unknown hazards. It is imperative to obtain the official SDS from your supplier before any handling, storage, or disposal of this substance.
For researchers, scientists, and drug development professionals, the proper handling of novel compounds is paramount to ensuring laboratory safety and data integrity. In the absence of a specific SDS for this compound, it must be treated as a potentially hazardous substance. This guide provides a conservative framework for its management, from personal protective equipment (PPE) to disposal.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to PPE is crucial when the full hazard profile of a chemical is unknown. The following table summarizes the recommended PPE for handling this compound, assuming it may be toxic, an irritant, or otherwise harmful.[1][2][3]
| PPE Category | Item and Specification |
| Eye and Face Protection | Safety Goggles: Must provide a complete seal around the eyes to protect from dust, splashes, and vapors.[1][2] Face Shield: To be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use. Two pairs of gloves may be advisable for added protection. |
| Body Protection | Laboratory Coat: A standard, buttoned lab coat is the minimum requirement. Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a higher risk of splashes. |
| Respiratory Protection | Certified Chemical Fume Hood: All handling of solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood. Respirator: If a fume hood is not available, a NIOSH-approved respirator should be used. |
Operational Plan: Handling and Experimental Procedures
When working with a compound of unknown toxicity, all procedures should be designed to minimize exposure.
General Handling Precautions:
-
Work Area: Designate a specific area for handling this compound. This area should be clearly marked.
-
Ventilation: All work with this compound, especially with the solid form, must be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Quantities: Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.
-
Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately, following the spill response protocol below.
Experimental Protocol - General Steps for Solution Preparation:
-
Preparation: Before starting, ensure all necessary equipment, including PPE, is readily available.
-
Weighing: If working with a solid, weigh the compound in the chemical fume hood. It is advisable to place wetted paper towels around the weighing area to help contain any dust.
-
Dissolving: Add the solvent to the vessel containing the weighed this compound. Do not add the solid to the solvent to prevent splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Emergency and Spill Response
Be prepared for accidental spills. All spills of a substance with unknown hazards should be treated as a major spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate the immediate area and notify your supervisor and the Environmental Health and Safety (EHS) department.
-
If the spill is small and you are trained to handle it, use an appropriate absorbent material.
-
Collect the absorbent material and any contaminated items in a sealed, labeled hazardous waste container.
-
Disposal Plan
The disposal of uncharacterized chemical waste must be handled with extreme caution to ensure environmental protection and compliance with regulations.
Waste Segregation and Collection:
-
Dedicated Waste Stream: Do not mix waste containing this compound with other chemical waste.
-
Liquid Waste: Collect all liquid waste in a designated, leak-proof, and chemically compatible container.
-
Solid Waste: All solid waste, including contaminated gloves, pipette tips, and absorbent pads, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the name of the compound ("this compound"). The label should also include the date of accumulation and the name of the responsible researcher.
-
Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible chemicals.
Final Disposal:
-
The final disposal of this uncharacterized waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal procedures. It is the responsibility of the waste generator to ensure proper disposal.
Visualizing the Workflow for Handling Uncharacterized Compounds
The following diagram illustrates the logical flow for safely handling a novel research chemical like this compound, from initial assessment to final disposal.
Caption: A logical workflow for handling uncharacterized chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
